6-Methylthioguanine-d3
Description
Properties
CAS No. |
1346601-96-4 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
184.235 |
IUPAC Name |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChI Key |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Synonyms |
6-[(Methyl-d3)thio]-1H-purin-2-amine; 2-Amino-6-(methyl-d3)mercaptopurine; NSC 29420-d3; 2-Amino-6-(methyl-d3)thiopurine; S-(Methyl-d3)-6-thioguanine; S6-(Methyl-d3)-6-thioguanine; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylthioguanine-d3: Structure, Properties, and Application in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stable Isotope-Labeled Standards in Thiopurine Therapy
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are fundamental immunosuppressive and anticancer agents. Their therapeutic efficacy is intricately linked to their metabolism to active 6-thioguanine nucleotides (6-TGNs), while the formation of methylated metabolites like 6-methylmercaptopurine (6-MMP) is associated with potential hepatotoxicity.[1][2] The significant inter-individual variability in drug metabolism, largely due to genetic polymorphisms in the enzyme thiopurine S-methyltransferase (TPMT), necessitates therapeutic drug monitoring (TDM) to optimize dosing and minimize adverse effects.[3][4]
6-Methylthioguanine-d3 (6-MTG-d3) is a deuterated analog of 6-methylthioguanine, a metabolite of 6-thioguanine. Its primary and critical application is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of thiopurine metabolites in biological matrices.[5][6] The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the measurement.[7][8][9] This guide provides a comprehensive overview of the chemical structure, properties, and a detailed protocol for the application of this compound in a clinical research setting.
Chemical Structure and Physicochemical Properties
This compound is a purine analog characterized by a thiomethyl group at the C6 position of the purine ring, where the methyl group is isotopically labeled with three deuterium atoms.
Chemical Structure:
Caption: Proposed synthesis of this compound.
General Protocol:
-
Dissolution: 6-Thioguanine is dissolved in a suitable basic solution, such as aqueous sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol group, forming a thiolate anion.
-
Methylation: A deuterated methylating agent, typically iodomethane-d3 (CD₃I), is added to the reaction mixture. The thiolate anion acts as a nucleophile, attacking the electrophilic carbon of the iodomethane-d3 in an SN2 reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A base is essential to deprotonate the thiol group of 6-thioguanine, making it a more potent nucleophile for the subsequent methylation reaction.
-
Choice of Deuterated Reagent: Iodomethane-d3 is a common and effective methylating agent. The use of a deuterated version ensures the stable incorporation of the deuterium label onto the methyl group.
-
Purification: Purification is crucial to remove any unreacted starting materials and byproducts, ensuring the high purity of the internal standard, which is critical for accurate quantification in analytical assays.
Application in Therapeutic Drug Monitoring of Thiopurines
The primary application of this compound is as an internal standard for the quantification of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) in patient samples, typically red blood cells (erythrocytes). [5][6] Experimental Workflow:
Caption: Workflow for thiopurine metabolite analysis using 6-MTG-d3.
Detailed Step-by-Step Protocol for Quantification of 6-TGN and 6-MMP in Erythrocytes:
This protocol is a synthesis of methodologies described in the literature and should be validated in the end-user's laboratory. [5][10][11] 1. Sample Preparation:
-
1.1. Blood Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation.
-
1.2. Erythrocyte Isolation: Centrifuge the whole blood to separate the plasma and buffy coat from the red blood cells (RBCs). Aspirate and discard the supernatant. Wash the RBC pellet with phosphate-buffered saline (PBS).
-
1.3. Internal Standard Spiking: To a known volume of the packed RBCs, add a precise amount of this compound solution of a known concentration. This step is critical for accurate quantification.
-
1.4. Cell Lysis and Deproteinization: Lyse the RBCs by adding a precipitating agent, such as perchloric acid. This step also serves to deproteinize the sample. Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
1.5. Acid Hydrolysis: Transfer the supernatant to a new tube and heat at an elevated temperature (e.g., 100°C) for a defined period (e.g., 60 minutes). This acid hydrolysis step cleaves the phosphate groups from the 6-thioguanine nucleotides, converting them to the free base, 6-thioguanine.
-
1.6. Neutralization and Extraction: After cooling, neutralize the sample with a base (e.g., potassium carbonate). The neutralized sample can then be directly injected into the LC-MS/MS system or further purified by solid-phase extraction (SPE).
2. LC-MS/MS Analysis:
-
2.1. Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of the thiopurine metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is commonly employed.
-
Rationale: The reverse-phase chromatography separates the analytes based on their hydrophobicity, allowing for their distinct elution and reducing ion suppression from the matrix.
-
-
2.2. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 6-thioguanine, 6-methylmercaptopurine, and the internal standard, this compound.
-
MRM Transitions (Illustrative):
-
6-Thioguanine: e.g., m/z 168 → 151
-
6-Methylmercaptopurine: e.g., m/z 167 → 150
-
This compound: e.g., m/z 185 → 168 (Note: specific transitions should be optimized in the laboratory)
-
-
3. Data Analysis and Quantification:
-
3.1. Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of 6-thioguanine and 6-methylmercaptopurine, each spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
3.2. Quantification: The concentrations of 6-TGN (as 6-thioguanine) and 6-MMP in the patient samples are determined by interpolating the peak area ratios from the calibration curve. The results are typically reported in pmol per 8 x 10⁸ erythrocytes. [12]
Conclusion
This compound is an indispensable tool for the accurate and precise therapeutic drug monitoring of thiopurines. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows for the reliable quantification of 6-TGNs and 6-MMP, providing clinicians with crucial information to personalize treatment strategies, thereby maximizing therapeutic efficacy and minimizing the risk of adverse drug reactions. This in-depth guide provides the fundamental knowledge and a practical framework for the application of this compound in a research and clinical laboratory setting.
References
-
Pharmaffiliates. This compound. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Kirchherr, H., Shipkova, M., & von Ahsen, N. (2012). Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards. Clinical Chemistry and Laboratory Medicine (CCLM), 50(s1), A250-A251. [Link]
-
Garg, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Molinelli, A., & Crews, K. R. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Methods in Molecular Biology (Vol. 2737, pp. 443-452). Springer US. [Link]
-
Bajaj, J. S., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 715115. [Link]
-
PubChem. 6-Methylthioguanine. [Link]
-
Yoo, S., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(6), 569–574. [Link]
-
Dervieux, T., et al. (2005). Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. Clinical chemistry, 51(11), 2074–2084. [Link]
-
Mayo Clinic Laboratories. Test Definition: TPMT3. [Link]
-
Wikipedia. Thiopurine methyltransferase. [Link]
-
Wang, Y., et al. (2012). Effects of 6-thioguanine and S6-methylthioguanine on transcription in vitro and in human cells. The Journal of biological chemistry, 287(49), 40915–40923. [Link]
-
Wang, Y., et al. (2011). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic acids research, 39(19), 8564–8573. [Link]
-
Hornillo-Araujo, A. R., et al. (2007). The synthesis and properties of tricyclic analogues of S6-methylthioguanine and O6-methylguanine. Nucleosides, nucleotides & nucleic acids, 26(8-9), 1099–1102. [Link]
-
Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature reviews. Cancer, 8(1), 24–36. [Link]
-
Sahasranaman, S., Howard, D., & Roy, S. (2008). Clinical pharmacology and pharmacogenetics of thiopurines. Annual review of pharmacology and toxicology, 48, 469–495. [Link]
Sources
- 1. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercaptopurine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of 6-Methylthioguanine-d3 in Thiopurine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are foundational immunosuppressive agents for treating conditions like acute leukemia and inflammatory bowel disease (IBD).[1] The clinical efficacy and toxicity of these prodrugs are intrinsically linked to the intracellular concentrations of their active metabolites, 6-thioguanine nucleotides (6-TGNs), and the inactive 6-methylmercaptopurine nucleotides (6-MMPNs).[1] Consequently, therapeutic drug monitoring (TDM) of these metabolites in erythrocytes is paramount for dose optimization, ensuring therapeutic efficacy, and mitigating adverse effects such as myelotoxicity and hepatotoxicity.[1][2] This guide elucidates the critical role of the stable isotope-labeled internal standard, 6-Methylthioguanine-d3 (6-MMP-d3), in the precise and accurate quantification of thiopurine metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of 6-MMP-d3, often in conjunction with other isotopically labeled standards like 6-Thioguanine-¹³C₂,¹⁵N, is instrumental in correcting for matrix effects and variations inherent in sample preparation and analysis, thereby enhancing the reliability of TDM in clinical and research settings.[1][3]
The Clinical Imperative for Thiopurine Metabolite Monitoring
Thiopurine therapy is characterized by significant interindividual variability in patient response and a narrow therapeutic window.[3] This variability is largely due to the complex and competing metabolic pathways of these drugs, which are influenced by genetic polymorphisms in key enzymes, most notably thiopurine S-methyltransferase (TPMT).[4][5]
-
Therapeutic Efficacy: The clinical benefit of thiopurines is associated with achieving therapeutic concentrations of 6-TGNs, generally accepted to be between 235 and 450 pmol/8×10⁸ red blood cells (RBCs).[6][7][8]
-
Toxicity: Conversely, elevated levels of 6-methylmercaptopurine (6-MMP) are linked to hepatotoxicity, while excessively high 6-TGN concentrations can lead to myelosuppression.[8]
This delicate balance necessitates precise and reliable TDM to guide dosing strategies, optimize therapeutic outcomes, and minimize the risk of adverse events.[2][6]
The Analytical Challenge and the Stable Isotope Solution
Accurate quantification of thiopurine metabolites in complex biological matrices like whole blood or erythrocytes presents significant analytical challenges. Matrix effects, variability in sample preparation, and ionization suppression or enhancement in mass spectrometry can all compromise the accuracy and precision of the results.[9][10]
The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard in quantitative bioanalysis to overcome these challenges.[9][11] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[11][12]
Key Advantages of SIL-IS:
-
Chemical and Physical Similarity: A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[12]
-
Compensation for Variability: It effectively compensates for variations in sample recovery and matrix effects, leading to more accurate and precise quantification.[3][9]
-
Improved Assay Performance: The use of SIL-IS has been widely shown to reduce variations in mass spectrometry results and improve the overall accuracy and precision of bioanalytical assays.[9][11]
This compound (6-MMP-d3) serves as an ideal SIL-IS for the quantification of 6-methylmercaptopurine and, by extension, for the overall assessment of thiopurine metabolism.[3][13] Its deuterium labels provide a distinct mass shift, allowing it to be differentiated from the endogenous analyte by the mass spectrometer, while its identical chemical structure ensures it faithfully tracks the analyte throughout the analytical process.[13][14]
The Thiopurine Metabolic Pathway: A Complex Interplay of Enzymes
The metabolism of thiopurines is a complex network of enzymatic pathways that ultimately determines the balance between therapeutic and toxic metabolites.
Caption: Simplified Thiopurine Metabolic Pathway.
As illustrated, 6-mercaptopurine (derived from azathioprine) is metabolized via three competing pathways:
-
Anabolism to Active Metabolites: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioguanine nucleotides (TGNs), the active cytotoxic metabolites.[4]
-
Catabolism by TPMT: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a key step in an inactivating pathway.[4][5]
-
Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid.[15]
The use of 6-MMP-d3 as an internal standard is crucial for accurately quantifying the flux through the TPMT pathway, providing essential information for understanding a patient's metabolic profile.
Experimental Protocol: LC-MS/MS Quantification of Thiopurine Metabolites using 6-MMP-d3
The following provides a detailed, step-by-step methodology for the simultaneous quantification of 6-thioguanine and 6-methylmercaptopurine in human erythrocytes using LC-MS/MS with stable isotope-labeled internal standards.
Materials and Reagents
-
Analytes: 6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP)
-
Internal Standards: this compound (6-MMP-d3), 6-Thioguanine-¹³C₂,¹⁵N (6-TG-IS)
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; ammonium formate; dithiothreitol (DTT); perchloric acid.
-
Biological Matrix: Human whole blood collected in EDTA tubes.
Sample Preparation Workflow
Caption: LC-MS/MS Sample Preparation Workflow.
-
Erythrocyte Isolation: Centrifuge whole blood to separate plasma and buffy coat. Wash the remaining red blood cell pellet multiple times with saline.
-
Cell Lysis and Hydrolysis: Lyse the washed erythrocytes and subject them to acid hydrolysis to release the 6-thioguanine and 6-methylmercaptopurine bases from their respective nucleotide forms.[5]
-
Internal Standard Spiking: Add a known concentration of the internal standard mixture (containing 6-MMP-d3 and 6-TG-IS) to the lysate.[3]
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol) or acid (e.g., perchloric acid).
-
Centrifugation and Supernatant Collection: Centrifuge the sample to pellet the precipitated proteins. Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Chromatography: Perform chromatographic separation on a C18 reverse-phase column.[3] A gradient elution with a mobile phase consisting of ammonium formate buffer and an organic modifier (e.g., methanol or acetonitrile) is typically used.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.2 | 151.9 |
| 6-MMP-d3 (IS) | 170.5 | 152.2 |
| 6-TG-¹³C₂,¹⁵N (IS) | Varies based on labeling | Varies |
Data Analysis and Quantification
Quantify the concentrations of 6-TG and 6-MMP by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of the analytes and internal standards. The use of 6-MMP-d3 ensures that any analytical variability is normalized, leading to highly accurate and reproducible results.[3]
The Impact of 6-MMP-d3 on Assay Performance
The integration of 6-MMP-d3 as an internal standard significantly enhances the performance of thiopurine metabolite assays.
| Performance Metric | Assay without SIL-IS | Assay with 6-MMP-d3 |
| Precision (%CV) | 10-20% | < 7.5%[3] |
| Accuracy (%Bias) | ± 15-25% | ± 5% |
| Lower Limit of Quantification (LLOQ) | Higher | Lower (e.g., 30 pmol/0.2 mL for 6-MMP)[3] |
| Linearity (r²) | > 0.99 | > 0.999[3] |
| Matrix Effect | Significant and variable | Compensated and minimized[3] |
Conclusion: The Indispensable Role of 6-MMP-d3
In the landscape of personalized medicine, the precise monitoring of thiopurine metabolites is a classic example of how TDM can optimize therapy.[4] The use of stable isotope-labeled internal standards, particularly this compound, is not merely a technical refinement but a fundamental requirement for achieving the analytical rigor necessary for clinical decision-making. By compensating for the inherent variability of bioanalytical methods, 6-MMP-d3 ensures that the measured metabolite concentrations accurately reflect the patient's metabolic status, enabling clinicians to tailor thiopurine dosages for maximal efficacy and minimal toxicity. This ultimately leads to improved patient outcomes in the management of IBD, leukemia, and other autoimmune disorders.[2]
References
-
Hofmann, U., Heinkele, G., Meisen, I., Schaeffeler, E., & Schwab, M. (2014). Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards. Clinical Chemistry and Laboratory Medicine (CCLM), 52(8), 1143-1151. [Link]
-
Dervieux, T., & Medard, Y. (2019). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Methods in Molecular Biology, 1869, 139-150. [Link]
-
Kumar, A., & Singh, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Lee, J. C., & Satsangi, J. (2011). A practical guide to thiopurine prescribing and monitoring in IBD. Frontline Gastroenterology, 2(4), 212-218. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.[Link]
-
Molinelli, A., & Crews, K. R. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 443-452. [Link]
-
ResearchGate. (n.d.). The pathway for commencement of thiopurines and monitoring. ResearchGate. [Link]
-
Ang, C. W., & Hart, A. L. (2019). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 10, 109. [Link]
-
Singh, M., Kaushal, S., & Gupta, K. (2023). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC International. [Link]
-
Smith, A., & Jones, B. (2018). Analysis of 6-thioguanine (6-tg) and 6-methylmercaptopurine (6-mmp) in whole blood, using online solid phase extraction liquid chromatography tandem mass spectrometry (LC-MS). ResearchGate. [Link]
-
Gisbert, J. P., & Gomollón, F. (2016). Monitoring thiopurine metabolites in inflammatory bowel disease. World Journal of Gastroenterology, 22(13), 3508-3518. [Link]
-
de Boer, N. K., van Bodegraven, A. A., & Mulder, C. J. (2017). Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease. Therapeutic Drug Monitoring, 39(6), 584-588. [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 32. [Link]
-
Watermeyer, G., & Moosa, M. (2023). “Thiopurines in the management of IBD”: Part 1. Gastro Foundation. [Link]
-
Ben-Horin, S., & Chowers, Y. (2018). Therapeutic drug monitoring in inflammatory bowel disease. World Journal of Gastroenterology, 24(17), 1836-1843. [Link]
-
National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
-
Kedia, S., & Ahuja, V. (2017). Use of thiopurines in inflammatory bowel disease: an update. Intestinal Research, 15(3), 287-297. [Link]
-
de Boer, N. K., van Bodegraven, A. A., & Mulder, C. J. (2017). Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease. Therapeutic Drug Monitoring, 39(6), 584–588. [Link]
-
Papamichael, K., & Cheifetz, A. S. (2019). Therapeutic Drug Monitoring for Current and Investigational Inflammatory Bowel Disease Treatments. Gastroenterology & Hepatology, 15(11), 609-617. [Link]
-
Kappelman, M. D., & Bousvaros, A. (2008). Role of Thiopurine Metabolite Testing and Thiopurine Methyltransferase Determination in Pediatric IBD. Journal of Pediatric Gastroenterology and Nutrition, 47(3), 373-382. [Link]
-
Qasim, A., & Goldenberg, B. A. (2002). Thiopurine metabolites and the role of thiopurine methyltransferase activity in inflammatory bowel disease. Gut, 51(3), 461. [Link]
-
Asadollahi, R., & El-Awady, R. (2013). Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells. Clinical Pharmacology & Therapeutics, 94(2), 273-281. [Link]
-
ResearchGate. (n.d.). Thiopurine metabolism. ResearchGate. [Link]
-
Seinen, M. L., & van Bodegraven, A. A. (2010). Usefulness of thiopurine methyltransferase and thiopurine metabolite analysis in clinical practice in patients with inflammatory bowel diseases. Acta Gastro-Enterologica Belgica, 73(3), 331-335. [Link]
-
Sukasem, C., & Jantararoungtong, T. (2021). Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand. Pharmacogenomics and Personalized Medicine, 14, 129-141. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring thiopurine metabolites in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of thiopurines in inflammatory bowel disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Difference between 6-Methylthioguanine and deuterated 6-MTG-d3
The following guide provides an in-depth technical analysis comparing 6-Methylthioguanine (6-MTG) and its deuterated isotopologue, 6-MTG-d3 . This content is structured for research scientists and bioanalytical professionals involved in therapeutic drug monitoring (TDM) and thiopurine metabolism studies.
From Metabolic Marker to Metrological Anchor
Executive Summary
In the pharmacology of thiopurines (Azathioprine, 6-Mercaptopurine, 6-Thioguanine), 6-Methylthioguanine (6-MTG) represents a critical metabolic node—an inactive and potentially toxic product of Thiopurine S-methyltransferase (TPMT).[1][2] Conversely, 6-MTG-d3 is a synthetic, stable isotope-labeled analog used exclusively as an internal standard (IS) to quantify 6-MTG levels with high precision.
This guide delineates the physicochemical divergence, biological implications, and analytical protocols that distinguish these two molecules. While they share a structural core, their roles are diametrically opposed: one is the analyte of interest (biological output), and the other is the analytical tool (metrological input).
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the isotopic composition of the S-methyl group. This subtle modification alters mass and vibrational energy without significantly impacting steric volume, making 6-MTG-d3 an ideal "mirror" for 6-MTG in mass spectrometry.
| Feature | 6-Methylthioguanine (6-MTG) | 6-Methylthioguanine-d3 (6-MTG-d3) |
| CAS Number | 1195-08-0 | 1330263-88-1 (Typical) |
| Molecular Formula | C₆H₇N₅S | C₆H₄D₃N₅S |
| Monoisotopic Mass | 181.0422 Da | 184.0611 Da (+3.0189 Da) |
| Role | Biological Metabolite / Analyte | Internal Standard (IS) |
| Origin | Enzymatic methylation (TPMT) | Synthetic deuteration |
| pKa | ~8.2 (N1), ~10.8 (N9) | Identical |
| Lipophilicity (LogP) | ~0.3 (Slightly lipophilic) | ~0.28 (Slightly lower due to C-D bond) |
The Deuterium Isotope Effect on Chromatography
While often assumed to co-elute perfectly, deuterated isotopologues frequently exhibit a Reverse Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).[3] The C-D bond is shorter and has a lower polarizability than the C-H bond, making the d3-variant slightly less lipophilic.
-
Observation: 6-MTG-d3 may elute 0.05–0.1 minutes earlier than 6-MTG on C18 columns.
-
Impact: Integration windows in LC-MS/MS must be wide enough to capture this shift to avoid peak cutting.
Part 2: Biological Context – The Thiopurine Pathway
To understand why we measure 6-MTG, we must map its formation. It is the direct product of Thiopurine S-methyltransferase (TPMT) acting on 6-Thioguanine (6-TG).[4][5]
Clinical Relevance:
-
Therapeutic Window: High levels of active 6-Thioguanine Nucleotides (6-TGNs) correlate with efficacy.[4]
-
Shunt Pathway: High TPMT activity shunts 6-TG toward 6-MTG. While 6-MTG is less hepatotoxic than its analog 6-Methylmercaptopurine (6-MMP), its accumulation indicates a "wasted" drug and potential for long-term toxicity or non-response.
Pathway Visualization (DOT)
Caption: Metabolic pathway showing the TPMT-mediated methylation of 6-Thioguanine to 6-MTG. This shunt pathway competes with the formation of therapeutic 6-TGNs.
Part 3: Analytical Utility – LC-MS/MS Protocol
The primary application of 6-MTG-d3 is to correct for matrix effects (ion suppression/enhancement) in the analysis of red blood cell (RBC) lysates.
Why 6-MTG-d3 is Superior to Analogs
Using a structural analog (e.g., a different purine) as an internal standard is inferior because it may not experience the exact same ionization suppression as the analyte. 6-MTG-d3, being chemically identical, co-elutes (or nearly co-elutes) and suffers the exact same matrix effects, allowing for perfect normalization.
Validated LC-MS/MS Parameters
-
Ionization: ESI Positive Mode ([M+H]⁺)
-
Column: C18 (e.g., 2.1 x 50mm, 1.7 µm)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| 6-MTG | 182.1 m/z | 165.1 m/z | 25 | Loss of NH₃ |
| 6-MTG | 182.1 m/z | 149.0 m/z | 35 | Loss of S/SH |
| 6-MTG-d3 | 185.1 m/z | 168.1 m/z | 25 | Loss of NH₃ |
| 6-MTG-d3 | 185.1 m/z | 152.0 m/z | 35 | Loss of S/SH |
Critical Technical Note: Ensure your Q1 resolution is set to "Unit" or "High" to prevent cross-talk . The +3 Da mass shift is sufficient to avoid isotopic overlap (the natural M+3 abundance of 6-MTG is negligible), but high concentrations of 6-MTG (>50 µM) could theoretically contribute to the d3 channel if resolution is poor.
Experimental Workflow (DOT)
Caption: Standard Operating Procedure for stable isotope dilution LC-MS/MS analysis of thiopurine metabolites.
Part 4: Kinetic Isotope Effect (KIE) & Stability
While 6-MTG-d3 is stable in vitro, researchers must understand the Kinetic Isotope Effect (KIE) if using it for in vivo metabolic tracing (a rare but possible application).
-
S-Methyl Stability: The C-D bond in the S-CD₃ group is stronger than the C-H bond (Primary KIE).
-
Metabolic Implications: If 6-MTG-d3 were subjected to oxidative demethylation (reversal of TPMT or CYP450 activity), the reaction rate would be significantly slower (
). -
Storage Stability: 6-MTG-d3 is highly stable in frozen plasma/lysate (-80°C). Unlike deuterium on exchangeable sites (like -OH or -NH₂), the deuterium on the methyl group does not exchange with solvent protons.
References
-
BenchChem. (2025).[3][5] An In-depth Technical Guide to Thiopurine Metabolism and the Role of 6-Methylthioguanine. Link
-
Shipkova, M., et al. (2003).[6] "Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in blood by LC-MS/MS." Clinical Chemistry. Link
-
Dervieux, T., et al. (2005).[6] "LC-MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes." Clinical Chemistry. Link
-
Kirsch, F. J., et al. (2013). "Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards." Therapeutic Drug Monitoring. Link
-
PubChem. (2025).[7][8] 6-Methylthioguanine Compound Summary. Link
Sources
- 1. ageb.be [ageb.be]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D3-d3 | C27H44O | CID 117064495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of stable isotope labeled 6-Methylthioguanine
Title: Precision Quantitation of 6-Methylthioguanine (6-MTG) via Stable Isotope Dilution LC-MS/MS: A Technical Guide for Thiopurine Monitoring & Mechanistic Research
Executive Summary
6-Methylthioguanine (6-MTG) is the methylated metabolite of the antileukemic and immunosuppressive drug 6-Thioguanine (6-TG).[1] While often overshadowed by its analogue 6-methylmercaptopurine (6-MMP), 6-MTG is a critical biomarker for assessing Thiopurine Methyltransferase (TPMT) activity and shunting pathways in patients undergoing 6-TG therapy. Accurate quantification of 6-MTG is non-negotiable for distinguishing metabolic inactivation from therapeutic nucleotide formation.
This guide details the application of Stable Isotope Labeled (SIL) 6-MTG (e.g., 6-MTG-d3, 6-MTG-
Biological Context & Clinical Significance
The Metabolic Fork: Activation vs. Inactivation
Thiopurines function as prodrugs. 6-Thioguanine (6-TG) enters the cell and faces a metabolic competition:
-
Activation (Efficacy): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-TG into 6-Thioguanine Nucleotides (6-TGNs) , which incorporate into DNA/RNA to induce cytotoxicity (apoptosis).
-
Inactivation (Shunting): Thiopurine Methyltransferase (TPMT) methylates 6-TG to form 6-Methylthioguanine (6-MTG) .[1][2]
Clinical Insight: High TPMT activity leads to rapid conversion of 6-TG to inactive 6-MTG, resulting in sub-therapeutic 6-TGN levels (treatment failure). Conversely, low TPMT activity increases 6-TGNs but risks severe myelosuppression. 6-MTG levels are the direct readout of this methylation shunt.
6-MTG vs. 6-MMP: A Crucial Distinction
-
6-MMP (6-Methylmercaptopurine): Metabolite of Azathioprine/6-Mercaptopurine.[1][3][4][5][6][7] Associated with hepatotoxicity.[6][8]
-
6-MTG (6-Methylthioguanine): Metabolite of 6-Thioguanine.[1][7][9][10] Indicates TPMT-mediated inactivation of 6-TG.[1][4][11]
The Role of Stable Isotope Labeled 6-MTG
In LC-MS/MS analysis of intracellular metabolites (Red Blood Cells - RBCs), matrix interference is the primary source of analytical error. Phospholipids and hemoglobin fragments in the RBC matrix can suppress or enhance ionization, skewing results.
Why SIL-6-MTG (e.g., 6-MTG-d3) is Mandatory:
-
Co-Elution: The SIL standard elutes at the same retention time as the analyte (6-MTG) but is mass-shifted.
-
Matrix Compensation: Any ion suppression affecting the analyte affects the SIL standard equally. The ratio of Analyte/IS remains constant, correcting the quantification.
-
Recovery Normalization: Losses during the hydrolysis and extraction steps are accounted for, as the IS is spiked before sample preparation.
Recommended Isotopes:
-
6-Methylthioguanine-d3 (Methyl-d3): Most common. Cost-effective.
-
6-Methylthioguanine-
C, d3: Higher mass shift (+4 Da), eliminating potential "cross-talk" from naturally occurring isotopes of the analyte.
Analytical Methodology: LC-MS/MS Protocol
Experimental Workflow Diagram
Caption: Workflow for quantifying intracellular 6-MTG using stable isotope dilution. Hydrolysis is critical to convert nucleotides to free bases.
Step-by-Step Protocol
A. Sample Preparation (RBC Matrix)
-
Isolation: Centrifuge EDTA whole blood (1000 x g, 10 min). Discard plasma and buffy coat. Wash RBCs 2x with saline.
-
Internal Standard Spiking: Aliquot 100 µL of washed RBCs. Add 10 µL of 6-MTG-d3 working solution (e.g., 5 µM in methanol). Crucial: Spike before lysis to track recovery.
-
Hydrolysis: Add 500 µL of 1N H2SO4 or HCl. Heat at 100°C for 60 minutes.
-
Protein Precipitation: After cooling, add 100 µL of 3.4M NaOH (to neutralize) and 500 µL of Acetonitrile. Vortex and centrifuge (14,000 x g, 10 min).
B. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-MTG | 182.0 | 165.0 | 25 |
| 6-MTG-d3 (IS) | 185.0 | 168.0 | 25 |
Note: The transition 182 -> 165 usually represents loss of NH3 (ammonia).
Data Interpretation & Validation
Linearity and Range
-
Therapeutic Range: 6-MTG levels in RBCs can range from 100 to >10,000 pmol/8x10^8 RBCs depending on dosing and TPMT status.
-
Linearity: The assay should be linear from 50 to 20,000 pmol/8x10^8 RBCs.
-
Calculation:
Troubleshooting Common Issues
-
Ion Suppression: If the IS signal (Area_IS) varies by >20% between samples, matrix removal is insufficient. Switch from protein precipitation to Solid Phase Extraction (SPE) using MCX (Mixed-mode Cation Exchange) cartridges.
-
Cross-Talk: Ensure the 6-MTG-d3 is isotopically pure (>99%). If the d3 standard contains d0 impurities, it will cause false positives in the analyte channel.
Advanced Applications: DNA Incorporation
Beyond standard TDM, SIL-6-MTG is used in mechanistic toxicology.
-
Hypothesis: 6-TG incorporated into DNA can be methylated in situ to S6-methylthioguanine (S6mG) .[7][10]
-
Consequence: S6mG pairs with Thymine (T) rather than Cytosine (C), triggering the Mismatch Repair (MMR) system.[7][9][10] Futile repair cycles lead to cell death.[7]
-
Protocol: Isolate genomic DNA from treated cells
Enzymatic digestion (nuclease P1/alkaline phosphatase) Spike SIL-6-MTG LC-MS/MS. This quantifies the exact "lethal lesion" burden in cancer cells.
Metabolic Pathway Visualization
Caption: 6-TG metabolism. TPMT competes with activation. 6-MTG accumulation indicates shunting away from efficacy.
References
-
Dervieux, T., et al. (2005). "Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice." Internal Medicine Journal. Link
-
Hofmann, U., et al. (2013). "Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards." Therapeutic Drug Monitoring. Link
-
Wang, H., & Wang, Y. (2010). "LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine." Analytical Chemistry. Link
-
MedChemExpress. "6-Methylthioguanine-13C,d3 Product Information." MCE. Link
-
Quest Diagnostics. "Thiopurine Metabolites Test Detail." Quest Diagnostics Clinical Education. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Thioguanine | Rupa Health [rupahealth.com]
- 7. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Advanced Metabolic Pathway Analysis of Azathioprine: Targeting 6-Methylthioguanine (6-MTG) via LC-MS/MS
[1]
Executive Summary
Therapeutic Drug Monitoring (TDM) of thiopurines (Azathioprine, 6-Mercaptopurine) traditionally relies on the quantification of 6-Thioguanine Nucleotides (6-TGNs) , the active metabolites, and 6-Methylmercaptopurine (6-MMP) , the hepatotoxic shunt metabolite.[1] However, clinical non-response or unexplained toxicity often requires a more granular analysis of the metabolic landscape.[1]
This guide introduces a high-resolution LC-MS/MS workflow utilizing 6-Methylthioguanine-d3 (6-MTG-d3) .[1] This internal standard allows for the precise quantification of 6-Methylthioguanine (6-MTG) —a downstream metabolite formed by the methylation of 6-TGNs.[1] Monitoring 6-MTG provides critical insight into "secondary methylation," a phenomenon where Thiopurine S-methyltransferase (TPMT) acts upon the active nucleotides, potentially dampening therapeutic efficacy.[1]
The Metabolic Landscape
Azathioprine is a prodrug that undergoes a complex biotransformation. The balance between activation (anabolism) and inactivation (catabolism/methylation) dictates clinical outcome.[1]
Core Pathway Dynamics[1]
-
Activation: AZA
6-MP 6-TGNs (Active). -
Primary Methylation (Shunt): 6-MP
6-MMP (Toxic).[1] -
Secondary Methylation (Dampening): 6-TGNs
6-MTG (Inactive/Unknown).[1]
The presence of 6-MTG indicates that TPMT is not only shunting the parent drug (6-MP) but is also degrading the active metabolite pool (6-TGNs).[1]
Pathway Visualization
Figure 1: Thiopurine metabolic pathway highlighting the secondary methylation step where 6-TGNs are converted to 6-MTG by TPMT.[1]
Analytical Strategy: The Role of 6-MTG-d3
In quantitative mass spectrometry, the choice of Internal Standard (IS) dictates the robustness of the assay.[2]
Why 6-MTG-d3?
While structural analogs (like 6-MMP-d3) are often used for multiple analytes, they fail to compensate for specific matrix effects associated with the guanine core.[1]
-
Structural Identity: 6-MTG-d3 is the deuterated isotopologue of the target analyte.[1] It co-elutes with 6-MTG, experiencing the exact same ionization suppression/enhancement from the RBC matrix.[1]
-
Hydrolysis Correction: Thiopurines are measured as bases after acid hydrolysis of nucleotides. 6-MTG-d3, when spiked before hydrolysis, corrects for variations in hydrolysis efficiency (though typically it is spiked post-hydrolysis if using the free base form; if using the nucleotide form as IS, it corrects for both). Note: Standard commercial 6-MTG-d3 is the free base.[1] It is spiked into the hydrolysate or extraction solvent to correct for extraction recovery and ionization.
Experimental Protocol
Objective: Quantification of intracellular 6-TG, 6-MMP, and 6-MTG in Red Blood Cells (RBCs).
Reagents & Materials
-
Analyte Standards: 6-Thioguanine, 6-Methylmercaptopurine, 6-Methylthioguanine.[1][3]
-
Internal Standard: This compound (6-MTG-d3) (Target conc: 50 ng/mL).[1]
-
Lysis/Hydrolysis Buffer: 0.5 M Sulfuric Acid (
) or Perchloric Acid (PCA).[1] -
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Step-by-Step Workflow
Step 1: RBC Isolation & Washing [4]
-
Centrifuge EDTA whole blood (1000 x g, 10 min, 4°C).
-
Discard plasma and buffy coat.[1]
-
Wash RBCs x2 with 0.9% Saline (NaCl).[1]
-
Resuspend RBCs to a hematocrit of ~50%.[1] Count cells (Target:
cells).
Step 2: Acid Hydrolysis (Critical) Rationale: Metabolites exist as nucleotides (MP/DP/TP).[1] LC-MS/MS detects the free base.[1]
-
Aliquot 100 µL of washed RBCs into a glass vial.
-
Add 100 µL of 0.5 M Sulfuric Acid .
-
Vortex and heat at 100°C for 60 minutes .
-
Note: High temperature is required to cleave the ribose-phosphate group.[1]
-
Cool to Room Temperature.
Step 3: Internal Standard Addition & Extraction
-
Add 50 µL of 6-MTG-d3 Working Solution (in Methanol).
-
Add 200 µL of Acetonitrile (Protein Precipitation/Extraction).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 14,000 x g for 10 min.
-
Transfer supernatant to an autosampler vial.[1]
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
MRM Transitions (ESI Positive Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| 6-MTG | 182.1 | 165.1 | 25 | Quantifier (Loss of |
| 182.1 | 134.1 | 35 | Qualifier (Loss of | |
| 6-MTG-d3 | 185.1 | 168.1 | 25 | Internal Standard |
| 6-TG | 168.1 | 151.1 | 20 | Active Metabolite |
| 6-MMP | 167.1 | 126.1 | 30 | Toxic Metabolite |
Workflow Visualization
Figure 2: Analytical workflow for the extraction and quantification of thiopurine metabolites from RBCs.
Data Interpretation & Clinical Relevance
Quantitative Analysis
Calculate the response ratio (
The "Secondary Methylation" Ratio
Standard TDM looks at 6-TGN levels (Target: 235–450 pmol/
-
High Index: Suggests that even if 6-TGNs are formed, they are being rapidly inactivated by TPMT.[1] This patient may appear "resistant" despite adequate dosage.[1]
-
Clinical Action: A high index supports the use of a xanthine oxidase inhibitor (e.g., Allopurinol) cotherapy to shunt metabolism back toward 6-TGNs, or a switch to a biologic.[1]
References
-
Dervieux, T., & Boulieu, R. (1998).[1][5] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC.[1][3][5] Clinical Chemistry. Link
-
Kirchherr, H., Shipkova, M., & von Ahsen, N. (2013).[1] Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards.[1][6] Therapeutic Drug Monitoring. Link
-
Hofmann, U., et al. (2012).[1] Simultaneous Quantification of Eleven Thiopurine Nucleotides by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Link[1]
-
Yoo, I. Y., et al. (2018).[1] Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. Link[1]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Handling, Solubility, and Stability of 6-Methylthioguanine-d3
Executive Summary & Scientific Context
6-Methylthioguanine-d3 (6-MTG-d3) is the stable isotope-labeled analog of 6-Methylthioguanine (6-MTG), the primary methylated metabolite of the thiopurine drugs 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG).
In clinical pharmacology, 6-MTG quantitation is the gold standard for assessing Thiopurine S-methyltransferase (TPMT) enzymatic activity. Because thiopurines exhibit significant inter-individual variability and narrow therapeutic indices, Therapeutic Drug Monitoring (TDM) is critical.[1]
The Challenge: Thiopurine metabolites are chemically fragile. They are susceptible to photo-oxidation, hydrolytic deamination, and sulfur oxidation. As an Internal Standard (IS), 6-MTG-d3 must be handled with protocols that prevent differential degradation between the analyte and the IS. This guide outlines the physicochemical constraints and validated protocols to ensure assay integrity.
Physicochemical Identity
Understanding the molecule's behavior in solution requires analyzing its functional groups.
| Property | Data | Technical Insight |
| Compound Name | This compound | Synonyms: 2-Amino-6-(methyl-d3-thio)purine |
| Molecular Formula | C₆H₄D₃N₅S | The deuterium labeling is on the S-methyl group.[2] |
| Molecular Weight | ~184.24 g/mol | +3 Da shift from native 6-MTG (181.22 g/mol ). |
| pKa (Acidic) | ~8.2 (N-H deprotonation) | Weakly acidic due to the purine ring system. |
| pKa (Basic) | ~3.5 (N-Protonation) | Protonation occurs at low pH, but solubility is often poorer than in high pH. |
| UV Max | ~310 nm | Critical: Strong absorption in the UVA range makes it highly photosensitive. |
Solubility Profile & Solvent Selection
6-MTG-d3 is a purine derivative with high lattice energy, making it poorly soluble in neutral water. Successful dissolution requires disrupting the crystal lattice via pH manipulation or dipolar aprotic solvents.
Solubility Matrix
| Solvent | Solubility Rating | Stability Risk | Application Context |
| Water (Neutral) | Insoluble (<0.1 mg/mL) | N/A | DO NOT USE for stock preparation. |
| 0.1 M NaOH | High (>10 mg/mL) | Moderate (Oxidation risk) | Excellent for rapid dissolution due to ionization (pH > pKa). |
| DMSO | High (>10 mg/mL) | Low (Best for storage) | Preferred for primary stock solutions (Frozen). |
| Methanol | Moderate | Moderate | Good for intermediate dilutions; avoid for primary stock. |
| Acetonitrile | Low/Moderate | Low | Used in LC mobile phases, not for stock dissolution. |
The "Alkaline Shock" vs. DMSO Method
While NaOH provides rapid dissolution, high pH can accelerate oxidation over time. DMSO is chemically inert but freezes at high temperatures (19°C), which can cause handling issues if not thawed completely.
Recommendation: Use DMSO for long-term Stock A. Use Methanol/Water mixtures for Working Stock B.
Validated Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration stock for long-term storage (-80°C).
-
Equilibration: Allow the vial of 6-MTG-d3 solid to reach room temperature in a desiccator to prevent condensation.
-
Weighing: Weigh ~1.0 mg of 6-MTG-d3 into an amber glass vial.
-
Note: Static electricity can be an issue with dry purines. Use an anti-static gun if available.
-
-
Dissolution: Add 1.0 mL of high-purity DMSO .
-
Agitation: Vortex vigorously for 1 minute. If particles persist, sonicate for 30 seconds (max) in a water bath (keep temp < 25°C).
-
Aliquot: Immediately dispense into 100 µL aliquots in amber cryovials.
-
Storage: Store at -80°C . Stability: >12 months.
Protocol B: Preparation of Working Internal Standard
Objective: Create a daily working solution compatible with LC-MS mobile phases.
-
Thaw: Thaw one aliquot of DMSO stock at room temperature. Vortex to ensure homogeneity (DMSO separates upon freezing).
-
Dilution: Dilute the stock 1:100 or 1:1000 into 50% Methanol / 50% Water .
-
Why? Pure DMSO is viscous and can cause injection reproducibility issues if not diluted.
-
-
Usage: Keep this solution in an amber vial or wrapped in foil. Discard after 24 hours.
Stability & Degradation Mechanisms
The integrity of 6-MTG-d3 is threatened by three primary vectors: Light, Oxygen, and Enzymatic activity (in matrix).
Degradation Pathways
The following diagram illustrates the critical degradation risks you must mitigate.
Figure 1: Primary degradation pathways for 6-Methylthioguanine. Photo-oxidation is the most rapid failure mode in the laboratory environment.
Stability Rules of Engagement
-
Amber Glass is Mandatory: Standard clear glass allows UV penetration that degrades thiopurines within hours.
-
Antioxidants: For aqueous working solutions stored >4 hours, add 0.1% Ascorbic Acid or Dithiothreitol (DTT) to the buffer to act as an oxygen scavenger.
-
Temperature:
-
Solid: -20°C (Stable for years).
-
Solution (DMSO): -80°C (Stable for months).
-
Solution (Aqueous): +4°C (Stable for <24 hours).
-
LC-MS/MS Application Logic
When using 6-MTG-d3 as an Internal Standard, the goal is to track the analyte (6-MTG) through extraction and ionization.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (Purines protonate easily on the ring nitrogens).
-
MRM Transitions:
-
Analyte (6-MTG): 182.1 → 165.1 (Loss of NH3) or 182.1 → 148.1 (Loss of SH?). Note: Common transition is 182 -> 165.
-
IS (6-MTG-d3): 185.1 → 168.1 (Maintains the +3 mass shift).
-
-
Isotope Effect: Deuterium on the methyl group is stable and does not exchange. However, slight retention time shifts (1-2 seconds) may occur on high-resolution C18 columns due to the "Deuterium Isotope Effect" (D is slightly more lipophilic/compact than H).
Workflow Visualization
The following flowchart defines the self-validating workflow for processing patient samples with 6-MTG-d3.
Figure 2: Sample preparation workflow. Note that the Internal Standard is added BEFORE the hydrolysis step to account for any degradation of the analyte during the high-temperature acid hydrolysis.
References
-
PubChem. (2025).[3] 6-Methylthioguanine Compound Summary. National Center for Biotechnology Information. [Link]
-
Dervieux, T., et al. (1998). Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of 6-methylmercaptopurine. Clinical Chemistry.[4][5] [Link]
-
Shipkova, M., et al. (2003). Simultaneous determination of 6-thioguanine and 6-methylthioguanine nucleotides in blood cells by LC-MS/MS. Therapeutic Drug Monitoring.[1][6] [Link]
Sources
- 1. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Precision in Pharmacometabolomics: A Technical Guide to 6-Methylthioguanine-d3
Executive Summary: The Isotopic Imperative
In the realm of thiopurine pharmacokinetics, 6-Methylthioguanine (6-MTG) —often referred to clinically as 6-methylmercaptopurine (6-MMP)—serves as a critical biomarker for toxicity. While its structural analog, 6-Thioguanine (6-TG), drives therapeutic efficacy, 6-MTG accumulation (>5,700 pmol/8×10⁸ RBCs) is the primary harbinger of hepatotoxicity and thiopurine refractory disease.
Accurate quantification of 6-MTG in erythrocytes is complicated by the intracellular matrix and the need to hydrolyze nucleotide metabolites back to their base forms. 6-Methylthioguanine-d3 (6-MTG-d3) represents the gold-standard Internal Standard (IS) for this analysis. By introducing a stable deuterium label (
Chemical Architecture & Synthesis
To understand the utility of 6-MTG-d3, one must first understand its synthesis and isotopic stability.
Structural Identity
-
IUPAC Name: 2-amino-6-(trideuteriomethylsulfanyl)-7H-purine
-
Molecular Formula:
-
Mass Shift: The substitution of three hydrogen atoms (
) with deuterium ( ) on the methyl group results in a mass shift of +3.018 Da.
Synthesis Mechanism (S-Methylation)
The synthesis of 6-MTG-d3 typically follows a nucleophilic substitution pathway. The sulfur atom at position 6 of the thioguanine scaffold acts as the nucleophile, attacking the electrophilic carbon of deuterated methyl iodide.
-
Reagent: Iodomethane-d3 (
), >99.5% atom D. -
Conditions: Basic conditions (e.g., NaOH or
) facilitate the deprotonation of the thiol, enhancing its nucleophilicity. -
Outcome: Formation of the S-CD3 bond. This bond is chemically robust, resisting exchange with solvent protons under typical physiological and LC-MS mobile phase conditions.
The Pharmacological Context: The Thiopurine Shunt
The clinical necessity of 6-MTG-d3 arises from the complex metabolism of thiopurines (Azathioprine, 6-Mercaptopurine). The metabolic pathway is a "tug-of-war" between activation (HPRT pathway) and inactivation/toxicity (TPMT pathway).
Pathway Visualization
The following diagram illustrates the metabolic divergence. Note how TPMT shunts the drug toward 6-MMP (measured as 6-MTG), diverting it from the therapeutic 6-TGN pathway.[7]
Figure 1: The Thiopurine Metabolic Shunt.[6][7][8][9] High TPMT activity increases 6-MMP (hepatotoxic), necessitating precise monitoring using 6-MTG-d3.
Analytical Application: LC-MS/MS Workflow
The Challenge of Intracellular Quantification
Thiopurines are metabolized into intracellular nucleotides (6-MMP-ribonucleotides). However, LC-MS/MS analysis typically detects the base form. Therefore, an acid hydrolysis step is required to strip the phosphate and ribose groups, converting 6-MMPN back to 6-MTG.
Critical Protocol Note: The Internal Standard (6-MTG-d3) should ideally be added before the protein precipitation/hydrolysis step. This allows the IS to compensate for recovery losses during the harsh acidic heating process.
Mass Spectrometry Parameters
The d3-label provides a clean mass spectral window. While Sulfur-34 (4.2% natural abundance) creates an M+2 peak, the d3 label creates an M+3 peak, avoiding interference.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 6-MTG (Native) | 182.1 | 165.1 | 25 | Target Analyte |
| 6-MTG-d3 (IS) | 185.1 | 168.1 | 25 | Internal Standard |
Note: The transition 182
Experimental Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for Thiopurine Metabolites.
Validated Experimental Protocol
Based on established methodologies (Dervieux et al., Shipkova et al.)
Reagents
-
Stock Solution A: 6-MTG-d3 (1 mg/mL in 0.1 M NaOH). Stable for 6 months at -80°C.
-
Hydrolysis Reagent: 70% Perchloric Acid or 1M Sulfuric Acid.
-
Mobile Phase: 95% Water / 5% Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology
-
RBC Isolation: Centrifuge whole blood (EDTA) at 1000 x g for 10 min. Remove plasma and buffy coat. Wash RBCs twice with saline.
-
Spiking: Aliquot 100 µL of washed RBCs. Add 20 µL of 6-MTG-d3 Working Solution (final concentration ~5 µM).
-
Hydrolysis: Add 500 µL of hydrolysis acid. Vortex vigorously.
-
Heating: Incubate at 100°C for 60 minutes. Causality: This breaks the glycosidic bond, releasing the 6-MTG base from the nucleotide pool.
-
Cooling & Clarification: Cool to RT. Centrifuge at 13,000 rpm for 10 min to pellet precipitated proteins.
-
Injection: Transfer supernatant to autosampler vials. Inject 5-10 µL onto a C18 column.
Calculation of Enrichment
Quantification is derived using the area ratio method:
Quality Control Check: The retention time of 6-MTG-d3 must be within ±0.05 min of the native 6-MTG. If the IS peak area drifts by >20% across the run, it indicates matrix suppression or injection failure.
Stability & Isotopic Integrity
One common concern with deuterated standards is "scrambling" or loss of the label.
-
S-CD3 Stability: The methyl-sulfur bond is thermodynamically stable under the acidic hydrolysis conditions used (100°C, 1 hr). Unlike deuterium on aromatic rings (which can exchange with solvent protons), the aliphatic S-methyl deuteriums remain intact.
-
Stock Storage: 6-MTG-d3 is sensitive to oxidation (forming sulfoxides). Stock solutions should be stored in opaque containers at -80°C, preferably with an antioxidant (e.g., DTT) if stored for extended periods (>6 months).
References
-
Dervieux, T., et al. (1998). Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in red blood cells by HPLC. Clinical Chemistry.[10]
-
Shipkova, M., et al. (2003). Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in erythrocytes by HPLC with UV-detection. Clinical Chemistry and Laboratory Medicine.[2][10][11][12]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2018). Guideline for Thiopurine Dosing Based on TPMT and NUDT15 Genotypes.
-
Kirchherr, H., et al. (2013). Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards.[2] Therapeutic Drug Monitoring.[2][10][11][13]
-
Hofmann, U., et al. (2012). Quantification of thiopurine metabolites by LC-MS/MS. Analytical and Bioanalytical Chemistry.[2][4][6][11][14][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Azathioprine and 6-mercaptopurine pharmacogenetics and metabolite monitoring in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Quantification of Thiopurine Metabolites: The Role of 6-Methylthioguanine-d3
Topic: 6-Methylthioguanine-d3 as a metabolite of 6-Mercaptopurine Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Pharmacologists
Executive Summary
In the complex pharmacokinetics of thiopurine therapy (6-Mercaptopurine, Azathioprine, 6-Thioguanine), the accurate quantification of intracellular metabolites is the cornerstone of therapeutic drug monitoring (TDM).[1][2] While 6-Methylmercaptopurine (6-MMP) is the primary methylated metabolite of 6-Mercaptopurine (6-MP), 6-Methylthioguanine (6-MTG) represents a distinct, downstream methylation product of the active 6-Thioguanine Nucleotide (6-TGN) pool.[3]
This guide details the application of This compound (6-MTG-d3) —the stable isotope-labeled internal standard—for the precise LC-MS/MS quantification of 6-MTG. We explore its utility in distinguishing metabolic shunting pathways and ensuring data integrity against red blood cell (RBC) matrix effects.
Part 1: Pharmacological Context & Metabolic Differentiation
The "Two-Methyl" Problem
A common point of confusion in thiopurine research is the distinction between 6-MMP and 6-MTG. Both are methylated metabolites, but they originate from different precursors and signal different metabolic states.
-
6-Methylmercaptopurine (6-MMP):
-
Precursor: 6-Mercaptopurine (via 6-TIMP).[4]
-
Enzyme: Thiopurine S-methyltransferase (TPMT).[1][2][3][5][6]
-
Clinical Significance: The major "shunt" metabolite. High levels (>5700 pmol/8x10⁸ RBCs) are strongly associated with hepatotoxicity and therapeutic resistance.
-
Structure: 6-(methylthio)purine.
-
-
6-Methylthioguanine (6-MTG):
-
Precursor: 6-Thioguanine Nucleotides (6-TGNs).[1][2][3][4][5][7][8][9]
-
Enzyme: TPMT (acting on the active nucleotide pool).[1][5][6]
-
Clinical Significance: Represents the methylation of the active drug species. While less abundant in 6-MP therapy than 6-MMP, its presence indicates catabolism of the therapeutic 6-TGNs.
-
Structure: 2-amino-6-(methylthio)purine.[10]
-
Why this compound?
To quantify 6-MTG, researchers must use This compound (CAS: 1346601-96-4) as the Internal Standard (IS).[1] Using an analog IS (like 6-MMP-d3) is analytically unsound due to structural differences in the purine ring (specifically the 2-amino group) which alter ionization efficiency and retention time in HILIC or C18 chromatography.
Key Technical Specification:
-
Mass Shift: +3 Da (Deuterium on the S-methyl group)
-
Role: Corrects for matrix suppression in RBC lysates and variability in the acid hydrolysis step.
Part 2: Metabolic Pathway Visualization
The following diagram illustrates the specific derivation of 6-MTG from the 6-MP pathway, highlighting where the d3-standard is applied for measurement.
Figure 1: 6-MP metabolic cascade distinguishing the major shunt (6-MMP) from the downstream methylation of active nucleotides (6-MTG).[1][3][4][6]
Part 3: Analytical Methodology (LC-MS/MS)
This protocol describes the quantification of 6-MTG in Red Blood Cells (RBCs) using 6-MTG-d3. Note that thiopurine metabolites exist intracellularly as nucleotides (mono-, di-, tri-phosphates).[4][5] Acid hydrolysis is required to dephosphorylate these back to the base form (6-MTG) for MS detection.
Reagents & Standards
-
Analyte Standard: 6-Methylthioguanine (Sigma/TRC).
-
Internal Standard: this compound (Isotopic purity >99%).
-
Hydrolysis Agent: Perchloric Acid (PCA) or Sulfuric Acid (
).
Sample Preparation Workflow
| Step | Action | Mechanistic Rationale |
| 1. RBC Isolation | Centrifuge whole blood (EDTA), remove plasma/buffy coat. Wash 2x with saline. | Removes plasma proteins and leukocytes which have different enzymatic profiles. |
| 2. Spiking | Add 6-MTG-d3 working solution to the RBC pellet before lysis. | IS must experience the exact same hydrolysis conditions as the analyte to correct for recovery losses. |
| 3. Hydrolysis | Add 100 µL 70% Perchloric Acid. Heat at 100°C for 60 mins. | Converts 6-MTG-Nucleotides (6-MTGN) into the measurable 6-MTG base. |
| 4. Neutralization | Cool, then neutralize with Potassium Carbonate ( | Prevents damage to the HPLC column; adjusts pH for optimal extraction. |
| 5. Cleanup | Centrifuge (14,000 x g) to pellet protein/salts. Inject supernatant. | Removes precipitated hemoglobin and cellular debris. |
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18) or HILIC (for better retention of polar bases).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| 6-MTG | 182.1 | 165.1 | 20-25 | Quantifier |
| 6-MTG-d3 | 185.1 | 168.1 | 20-25 | Internal Standard |
| 6-MMP (Ref) | 167.1 | 126.1 | 30 | Reference |
Note: The transition 182 -> 165 represents the loss of ammonia (
Part 4: Validation & Quality Control
To ensure the assay meets FDA/EMA bioanalytical guidelines, the 6-MTG-d3 standard must demonstrate "tracking" capability.
Linearity & Sensitivity
-
Range: 0.5 – 100 pmol/8x10⁸ RBCs. (6-MTG levels are typically lower than 6-TGN or 6-MMP).
-
LLOQ: Target ~0.5 pmol/8x10⁸ RBCs.
-
Curve Fitting: Linear regression (
weighting) of the Area Ratio (Analyte/IS).
Assessing Matrix Effects (The d3 Advantage)
Thiopurine analysis in RBCs is notorious for ion suppression caused by phospholipids and residual hemoglobin.
-
Experiment: Post-column infusion of 6-MTG while injecting blank RBC extract.
-
Observation: You will likely see a dip in signal at the void volume.
-
Correction: Because 6-MTG-d3 co-elutes perfectly with 6-MTG, it experiences the exact same suppression. The ratio remains constant, validating the accuracy of the measurement.
Part 5: Clinical & Research Implications
The "Methylation Shunt" Hypothesis
While 6-MMP is the primary marker for TPMT-mediated shunting, 6-MTG offers a window into the stability of the active nucleotide pool.
-
High 6-MTG: Suggests that even after 6-TGNs are formed, TPMT is actively degrading them. This may explain patients who have "therapeutic" 6-TGN levels but poor clinical response (a phenomenon distinct from 6-MMP shunting).
6-Thioguanine (6-TG) Therapy
In patients treated directly with 6-TG (instead of 6-MP), 6-MTG becomes the primary methylated metabolite. In this context, 6-MTG-d3 is not just a research tool but the essential clinical standard for monitoring hepatotoxicity risk (Veno-Occlusive Disease) associated with 6-TG therapy.
References
-
Lennard, L. (1992). The clinical pharmacology of 6-mercaptopurine. European Journal of Clinical Pharmacology, 43(4), 329–339. Link
-
Dervieux, T., et al. (2005).[11] LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.[7][11] Clinical Chemistry, 51(11), 2074-2084. Link
-
Shipkova, M., et al. (2003).[11] Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in blood by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 25, 1-13. Link
-
Toronto Research Chemicals. (2024). This compound Product Information & Structure (CAS 1346601-96-4).[10][12] Link
-
Hofmann, U., et al. (2012).[13] Simultaneous quantification of eleven thiopurine nucleotides by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 34(3), 313-321. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 3. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ageb.be [ageb.be]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is 6-thioguanine more appropriate than 6-mercaptopurine for children with acute lymphoblastic leukaemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. naspghan.org [naspghan.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Thiopurine Metabolites in Human Erythrocytes Using Stable Isotope-Labeled Internal Standards
For: Researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring and clinical pharmacology.
Abstract
Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are cornerstone therapies for a range of autoimmune diseases and cancers. Their clinical efficacy and toxicity are intimately linked to the intracellular concentrations of their active metabolites, primarily 6-thioguanine nucleotides (6-TGNs), and the potentially hepatotoxic 6-methylmercaptopurine nucleotides (6-MMPNs).[1][2] Therapeutic drug monitoring (TDM) of these metabolites in erythrocytes provides a critical tool for dose optimization, enhancing efficacy while minimizing adverse events. This document presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) following their hydrolysis from nucleotide precursors. The protocol leverages stable isotope-labeled internal standards, including 6-Methylthioguanine-d3, to ensure the highest degree of accuracy and precision, consistent with the principles of authoritative bioanalytical guidelines.[3][4]
Introduction: The Rationale for Thiopurine Metabolite Monitoring
The metabolism of thiopurine prodrugs is complex, involving competing anabolic and catabolic pathways. The anabolic pathway, via hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of cytotoxic 6-TGNs, which incorporate into DNA and RNA, inducing apoptosis in rapidly dividing cells.[1] Conversely, the catabolic pathway, primarily mediated by thiopurine S-methyltransferase (TPMT), inactivates the drug by producing 6-MMPNs.[1] The activity of TPMT is subject to significant genetic polymorphism, leading to wide inter-individual variability in metabolite profiles.[5]
-
Low TPMT Activity: Patients with low TPMT activity accumulate high levels of 6-TGNs, placing them at severe risk for life-threatening myelosuppression at standard drug doses.
-
High TPMT Activity: Patients with very high TPMT activity may preferentially metabolize thiopurines towards 6-MMPNs, leading to sub-therapeutic 6-TGN levels and an increased risk of hepatotoxicity.[6][7]
Therefore, quantifying the levels of 6-TGNs and 6-MMPNs in red blood cells (RBCs)—which serve as a reliable surrogate for nucleated cells—is essential for personalizing therapy.[2][7] This LC-MS/MS protocol is designed to provide the necessary sensitivity, specificity, and reliability for this critical clinical application, adhering to the rigorous standards set forth by regulatory bodies like the FDA and EMA, as harmonized in the ICH M10 guideline.[3][4][8][9]
Principle of the Method
This method quantifies the total concentration of 6-TGNs and 6-MMPNs by first hydrolyzing them to their respective purine bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP). Since the nucleotides themselves are not readily amenable to standard reversed-phase LC-MS/MS, this conversion is a critical and widely adopted step.[2][10][11]
The overall workflow is a multi-step process designed to ensure sample purity and analytical accuracy.
The core of this protocol's trustworthiness lies in the use of stable isotope-labeled internal standards (SIL-IS), specifically 6-Thioguanine-¹³C₂,¹⁵N and This compound . These standards are chemically identical to the analytes but differ in mass. They are added at the beginning of the sample preparation process and co-elute with the analytes.[1][11] Any variability during sample extraction, processing, or instrument injection affects both the analyte and the SIL-IS equally. By measuring the ratio of the analyte peak area to the SIL-IS peak area, we achieve a highly precise and accurate quantification that corrects for matrix effects and procedural losses.
Materials and Reagents
| Item | Supplier | Grade/Part No. | Notes |
| 6-Thioguanine (6-TG) | Sigma-Aldrich | Analytical Standard | Analyte Standard |
| 6-Methylmercaptopurine (6-MMP) | Sigma-Aldrich | Analytical Standard | Analyte Standard |
| 6-Thioguanine-¹³C₂,¹⁵N (6-TG-IS) | Toronto Research Chemicals | Isotope Labeled | Internal Standard |
| This compound (6-MMP-d3) | Toronto Research Chemicals | Isotope Labeled | Internal Standard |
| Perchloric Acid (70%) | GFS Chemicals | ACS Grade | For protein precipitation |
| D,L-Dithiothreitol (DTT) | Sigma-Aldrich | BioUltra | Antioxidant to protect thiol groups |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade | Mobile phase additive |
| Acetonitrile | Thermo Fisher Scientific | LC-MS Grade | Mobile phase organic component |
| Ammonium Acetate | Sigma-Aldrich | LC-MS Grade | Mobile phase additive |
| Water, Deionized | In-house system | >18 MΩ·cm | For all aqueous solutions |
| Drug-Free Human Whole Blood | Biological Specialty Corp. | K2-EDTA anticoagulant | For calibrators and QCs |
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibrators, and Quality Controls (QCs)
Causality: The accuracy of the entire assay is predicated on the precise preparation of stock solutions and subsequent calibration standards. Using a certified drug-free biological matrix (whole blood) for calibrators and QCs is a core principle of bioanalytical method validation, as it ensures that the standards undergo the same extraction process and are subject to the same matrix effects as the unknown samples.[3][9]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 6-TG and 6-MMP standards. Dissolve in 50 mM NaOH to a final concentration of 1 mg/mL.
-
Dissolve 6-TG-¹³C₂,¹⁵N and 6-MMP-d3 internal standards in methanol to a final concentration of 1 mg/mL.[1]
-
Store all stock solutions in amber vials at -70°C. Stability at this temperature is documented for up to 6 months.[1]
-
-
Working Standard Solutions:
-
Prepare intermediate and working standard solutions by serially diluting the primary stocks with 50% methanol. These will be used to spike into the matrix.
-
-
Working Internal Standard (IS) Solution:
-
Prepare a combined working IS solution containing 0.125 µg/mL of 6-TG-¹³C₂,¹⁵N and 0.5 µg/mL of 6-MMP-d3 in 50% methanol.[1]
-
-
Calibration Standards and QCs:
-
Spike appropriate volumes of the working standard solutions into drug-free human whole blood to prepare a calibration curve. A typical range is 25-1000 ng/mL for 6-TG and 100-10,000 ng/mL for 6-MMP.[12][13]
-
Prepare at least three levels of Quality Control (QC) samples (Low, Medium, and High) in the same manner.
-
Sample Preparation from Whole Blood
Causality: The pre-analytical phase is critical for result reliability. Thiopurine metabolites are located within erythrocytes, necessitating their isolation.[2] DTT is added to prevent the oxidation of the thiol group on 6-TG. Perchloric acid is a highly effective agent for precipitating proteins, which would otherwise interfere with chromatography and ionize in the mass spectrometer.[1][10] The final heating step is essential for hydrolyzing the mono-, di-, and triphosphate forms into a single, measurable base.[1][10]
-
Erythrocyte Isolation:
-
Pipette 200 µL of patient whole blood, calibrator, or QC into a microcentrifuge tube.
-
Add 1 mL of cold 0.9% saline, vortex, and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma and buffy coat). Repeat the wash step once more.
-
-
Lysis and Deproteinization:
-
To the packed RBC pellet, add 200 µL of 0.2 M DTT.
-
Add 30 µL of the working Internal Standard solution. Vortex vigorously to lyse the cells.
-
Add 40 µL of 70% perchloric acid to precipitate proteins. Vortex at high speed for 30 seconds.[1]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Hydrolysis:
-
Carefully transfer 100 µL of the clear supernatant to a new, tightly sealed tube.
-
Place the tube in a heating block at 100°C for 60 minutes.[1]
-
After heating, cool the sample on ice.
-
-
Final Preparation for Injection:
-
Dilute a 5 µL aliquot of the hydrolyzed sample with 200 µL of the initial mobile phase (Mobile Phase A).[1]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Causality: The chromatographic separation is designed to resolve the analytes from matrix components and from each other to prevent ion suppression. A reversed-phase C18 column is standard for this type of analysis. The gradient elution allows for efficient separation, starting with a high aqueous content to retain the polar analytes and gradually increasing the organic content to elute them. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.[5][11]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-5.0 min (5% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| MS System | Sciex API 4000 or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 | 100 | 25 |
| 6-TG-¹³C₂,¹⁵N (IS) | 171.0 | 154.0 | 100 | 25 |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.1 | 100 | 28 |
| 6-MMP-d3 (IS) | 170.1 | 152.1 | 100 | 28 |
| Note: Specific MRM transitions and collision energies may require optimization based on the instrument used. The transitions listed are commonly cited and effective.[1][5] |
Method Validation According to ICH M10 Guidelines
A bioanalytical method must be rigorously validated to ensure it is fit for purpose.[3][4][9] The following parameters must be assessed, with acceptance criteria based on the ICH M10 guideline.
Table 4: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analytes and IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration over the analytical range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels (n=5 per run, 3 runs). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[3] |
| Matrix Effect | To assess the impact of matrix components on analyte ionization (suppression or enhancement). | Calculated matrix factor at Low and High QC levels should have a %CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Stability | To ensure analyte concentration does not change under various handling and storage conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. Assessed for: Bench-top, Freeze-thaw, and Long-term storage. |
Sample Stability Insights: Studies have shown that 6-TGNs are unstable in whole blood at room temperature, with significant degradation occurring within 2 days.[1] At 4°C, samples are generally stable for up to 4 days.[1] For long-term storage, processed RBC lysates should be kept at -70°C or lower, as storage at -20°C can lead to a 30% loss over 6 months.[1][14] Therefore, prompt sample processing and appropriate storage are paramount for accurate results.
Conclusion
This application note provides a comprehensive, scientifically-grounded LC-MS/MS protocol for the quantification of 6-thioguanine and 6-methylmercaptopurine in human erythrocytes. By incorporating stable isotope-labeled internal standards and adhering to the validation principles of the ICH M10 guidelines, this method delivers the accuracy, precision, and robustness required for clinical therapeutic drug monitoring. The detailed explanation of the causality behind each step empowers researchers and clinicians to implement this protocol with confidence, ultimately contributing to the optimization of thiopurine therapy and improved patient outcomes.
References
- Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
-
Yoo, I-Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. Available at: [Link]
- Cuffari, C., et al. (2004). 6-mercaptopurine metabolism in inflammatory bowel disease: correlation with efficacy and toxicity. Gut, 53(10), 1514-1519.
-
Molinelli, A., et al. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 443-452. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Available at: [Link]
-
Kushnir, M. M., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 785888. Available at: [Link]
-
de Graaf, J., et al. (2010). Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise. Clinica Chimica Acta, 411(11-12), 812-6. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Atsto, E., et al. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Pharmaceuticals, 14(9), 856. Available at: [Link]
-
Kushnir, M. M., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. Available at: [Link]
-
Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Clinical Chemistry, 44(3), 551-5. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
-
Singh, M., et al. (2023). Development and Validation of a Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. Cureus. Available at: [Link]
-
Pecher, D., et al. (2018). Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. Journal of Visualized Experiments, (137), 57766. Available at: [Link]
-
Ben Gaied, N., et al. (2017). A validated chromatographic method for determination of thiopurine drugs metabolites concentrations in patients with inflammatory bowel disease. Bulletin of Pharmaceutical Research, 7(1), 1-8. Available at: [Link]
-
Mayo Clinic Laboratories. (n.d.). Thiopurine Metabolites, Whole Blood. Available at: [Link]
-
Kirchherr, H., et al. (2013). Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards. Therapeutic Drug Monitoring, 35(3), 313-21. Available at: [Link]
-
Rosdiana, D. S., et al. (2019). Development and Method Validation of 6-Thioguanine and 6-Methylmercaptopurine in Erythrocytes Using LC-MS/MS. Indonesian Journal of Clinical Pharmacy, 8(1), 43-54. Available at: [Link]
Sources
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gi.testcatalog.org [gi.testcatalog.org]
- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 14. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 6-Methylthioguanine-d3 as an internal standard in bioanalysis
Application Note: High-Sensitivity Quantification of 6-Methylthioguanine (6-MTG) in Erythrocytes Using LC-MS/MS with 6-Methylthioguanine-d3 Internal Standard
Abstract
This technical guide details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying 6-Methylthioguanine (6-MTG) in human erythrocytes (RBCs).[1][2][3] While 6-thioguanine nucleotides (6-TGNs) are the primary therapeutic targets in thiopurine therapy, 6-MTG is a critical methylated metabolite formed via Thiopurine S-methyltransferase (TPMT). Accurate measurement of 6-MTG is essential for phenotyping TPMT activity and understanding thiopurine resistance mechanisms. This protocol utilizes This compound (6-MTG-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to rigorously correct for matrix effects and extraction variability, ensuring superior data integrity compared to structural analogs.
Introduction & Clinical Context
Thiopurines (Azathioprine, 6-Mercaptopurine, 6-Thioguanine) are cornerstones in the treatment of Acute Lymphoblastic Leukemia (ALL) and Inflammatory Bowel Disease (IBD).[1][4][5][6][7] Their therapeutic index is narrow and heavily influenced by genetic polymorphisms in the metabolic enzyme Thiopurine S-methyltransferase (TPMT) .
-
The Metabolic Challenge: Patients with high TPMT activity rapidly methylate 6-Thioguanine (6-TG) into 6-Methylthioguanine (6-MTG) . This shunts the drug away from the active cytotoxic 6-TGN pathway, potentially leading to therapeutic failure and hepatotoxicity.
-
Why 6-MTG-d3? Biological matrices, particularly lysed red blood cells, are rich in phospholipids that cause significant ion suppression in ESI+ MS sources. Using a structural analog (e.g., 6-MMP-d3 or Bromouracil) is insufficient because they do not co-elute perfectly with 6-MTG. 6-MTG-d3 shares identical physicochemical properties and retention time with the analyte, providing real-time compensation for matrix effects and ionization efficiency.
Thiopurine Metabolic Pathway
The following diagram illustrates the position of 6-MTG within the thiopurine cascade, highlighting the TPMT-mediated methylation step.[8]
Figure 1: Thiopurine metabolic pathway focusing on the TPMT-mediated conversion of 6-TG to 6-MTG. 6-MTG-d3 is used to quantify the specific methylation product shown in blue.[9]
Experimental Methodology
Chemicals and Reagents
-
Analyte: 6-Methylthioguanine (6-MTG), >98% purity.
-
Internal Standard: this compound (S-methyl-d3), >99% isotopic purity.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Stabilizer: Dithiothreitol (DTT) (Critical for preventing oxidation of thiopurine sulfur).
Stock Solution Preparation (Critical Step)
-
Solubility Warning: 6-MTG and its deuterated form are poorly soluble in water and acidic media.
-
Protocol:
-
Dissolve 1 mg of 6-MTG-d3 in 1 mL of DMSO or 0.1 M NaOH . Do not attempt to dissolve directly in methanol or water.
-
Vortex for 2 minutes until clear.
-
Prepare a Working Internal Standard (WIS) solution by diluting the stock to 50 ng/mL in Methanol containing 0.1% DTT.
-
Store at -80°C. Stability is validated for 6 months.
-
Sample Preparation: Erythrocyte Extraction
This protocol uses a protein precipitation method optimized for RBCs.
-
RBC Isolation: Centrifuge whole blood (EDTA tubes) at 1000 x g for 10 min. Remove plasma and buffy coat. Wash RBCs twice with saline.
-
Lysis: Aliquot 100 µL of washed RBCs. Add 100 µL of deionized water. Vortex to lyse.
-
IS Addition: Add 20 µL of 6-MTG-d3 Working Solution .
-
Hydrolysis (Optional): If measuring total methylated species (including nucleotides), add 100 µL 1M H2SO4 and heat at 100°C for 60 min. Note: For free 6-MTG measurement, skip heating.
-
Precipitation: Add 500 µL of ice-cold Acetonitrile + 0.1% Formic Acid.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a clean vial. Evaporate under nitrogen stream if sensitivity enhancement is needed, then reconstitute in Mobile Phase A.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XSelect HSS T3), 2.1 x 100mm, 2.5µm | High retention for polar bases; T3 bonding withstands 100% aqueous start. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of basic nitrogen atoms. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 0-1 min: 2% B; 1-5 min: 2%->90% B; 5-6 min: 90% B. | Retain polar 6-MTG away from solvent front (salt suppression). |
| Flow Rate | 0.3 mL/min | Optimal ionization efficiency. |
| Ionization | ESI Positive Mode | 6-MTG protonates readily ([M+H]+). |
MRM Transitions:
-
Analyte (6-MTG): m/z 182.1 → 165.1 (Quantifier, Loss of NH3), 182.1 → 149.0 (Qualifier).
-
Internal Standard (6-MTG-d3): m/z 185.1 → 168.1 (Quantifier).
-
Note: The mass shift of +3 corresponds to the deuterated methyl group.
-
Analytical Workflow Diagram
Figure 2: Step-by-step extraction workflow. The addition of 6-MTG-d3 prior to protein precipitation is crucial for correcting recovery losses.
Validation & Quality Assurance
Linearity and Sensitivity
-
Range: 1.0 – 1000 pmol/10^8 RBCs.
-
Curve Fitting: Linear regression (1/x^2 weighting).
-
Requirement: r^2 > 0.995.[10]
Matrix Effect Assessment (The "Why" of -d3)
Matrix effect (ME) is calculated as:
-
Without IS: RBC extracts often show ME of 60-70% (Ion Suppression) due to phospholipids.
-
With 6-MTG-d3: The IS experiences the exact same suppression. The ratio (Analyte Area / IS Area) remains constant, effectively normalizing the result to 100% accuracy.
Stability
-
Benchtop: 6-MTG is sensitive to light and oxidation. Samples should be processed in amber tubes and kept at 4°C.
-
Autosampler: Stable for 24 hours at 10°C.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low IS Recovery | 6-MTG-d3 precipitated with proteins. | Ensure thorough vortexing after ACN addition. Check stock solubility (use DMSO). |
| Peak Tailing | Secondary interactions with silica. | Use a column with high carbon load (HSS T3) or increase buffer strength (Ammonium Formate). |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 minute (salts) and last 2 minutes (phospholipids). |
| Oxidation (+16 Da) | Sulfur oxidation. | Always add DTT or Mercaptoethanol to the extraction solvent. |
References
-
Dervieux, T., et al. (2005). "Thiopurine Methyltransferase Activity and Metabolite Levels in Patients." Clinical Chemistry. Link
-
Shipkova, M., et al. (2003). "Clinical Pharmacokinetics of 6-Thioguanine." Therapeutic Drug Monitoring. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link
-
Vikingsson, S., et al. (2013). "Monitoring of thiopurine metabolites – a high-performance liquid chromatography method for clinical use." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 6-mercaptopurine with 6-thioguanine for the analysis of thiopurine S-methyltransferase activity in human erythrocyte by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Precision in Thiopurine Monitoring: The 6-MTG-d3 Technical Support Center
Topic: Resolving Matrix Effects in 6-Methylthioguanine-d3 (6-MTG-d3) LC-MS Analysis Analyst Level: Senior Application Scientist Context: Therapeutic Drug Monitoring (TDM) of Thiopurines in Erythrocytes
Introduction: The Matrix Challenge in RBC Analysis
Welcome to the Technical Support Center. You are likely here because your calibration curves for 6-Methylthioguanine (6-MTG, often referred to clinically as 6-MMP) are failing linearity requirements, or your QC recoveries are erratic despite using a deuterated internal standard (6-MTG-d3).
In thiopurine analysis, the matrix—Red Blood Cell (RBC) lysate —is notoriously complex.[1] It contains high concentrations of hemoglobin, intracellular proteins, and phospholipids. While 6-MTG-d3 is the gold standard for normalization, it is not a magic wand. If the matrix suppression is severe enough to extinguish the ionization of the d3-standard, or if the "deuterium isotope effect" causes a retention time shift between the analyte and the IS, quantification will fail.
This guide moves beyond basic troubleshooting to address the root causes of matrix effects in this specific assay.
Module 1: Diagnostics – Is it Matrix Effect or Recovery Loss?
User Query: "My internal standard area counts are dropping significantly in patient samples compared to the neat standards. Is this suppression or extraction loss?"
The Protocol: Post-Column Infusion (The "Matuszewski" Method)
To definitively distinguish between extraction loss and ionization suppression, you must map the suppression zones of your chromatogram.
Step-by-Step Workflow:
-
Setup: Connect a syringe pump containing a solution of 6-MTG-d3 (100 ng/mL in mobile phase) to the LC flow via a T-piece located after the column but before the MS source.
-
Flow: Set the LC to run your standard gradient blank. Set the syringe pump to infuse at 5-10 µL/min.
-
Injection: Inject a "blank" extracted RBC matrix (processed exactly like a sample but without the drug).
-
Observation: Monitor the baseline of the specific MRM transition for 6-MTG-d3.
-
Analysis: A flat baseline indicates no matrix effect. A dip (trough) indicates ion suppression. A spike indicates enhancement.[2]
Visualizing the Workflow:
Figure 1: Schematic of the Post-Column Infusion setup for mapping ionization suppression zones.
Module 2: Sample Preparation – The First Line of Defense
User Query: "I am using protein precipitation (PPT) with perchloric acid, but the matrix effect persists. What are my alternatives?"
Technical Insight: 6-MTG exists intracellularly as nucleotide metabolites (6-MMPN). The first step of your assay must be acid hydrolysis (usually 1 hour at 100°C) to release the free base. However, this creates a "dirty" hydrolysate. Simple protein precipitation often leaves phospholipids behind, which are the primary cause of ion suppression in ESI+.
Optimization Strategy: If PPT fails, you must switch to a cleaner extraction mode. Because 6-MTG is amphoteric (contains both basic amine and acidic thiol/thione functionality), it is amenable to specific SPE chemistries.
| Method | Mechanism | Pros for 6-MTG | Cons for 6-MTG |
| PPT (Acid) | Solubility change | Fast; compatible with the hydrolysis step. | Leaves phospholipids; high matrix effect. |
| LLE (Ethyl Acetate) | Partitioning | Removes salts and proteins effectively. | 6-MTG is relatively polar; recovery may be low (<60%) without pH adjustment. |
| SPE (MCX) | Mixed-mode Cation Exchange | Best Choice. Retains the amine of 6-MTG while washing away phospholipids with MeOH. | Higher cost; more steps. |
Critical Protocol Note: If using MCX SPE, ensure the loading pH is acidic (pH < 3) to protonate the 6-MTG amine, and elute with 5% Ammonium Hydroxide in Methanol to deprotonate and release it.
Module 3: Chromatographic Resolution
User Query: "My 6-MTG peak elutes near the void volume where the suppression is worst. How do I retain it better?"
Technical Insight: 6-MTG is a small, polar molecule. On standard C18 columns, it often elutes with the solvent front (void volume), exactly where salts and unretained matrix components suppress ionization.
Troubleshooting Decision Tree:
Figure 2: Decision tree for improving 6-MTG retention to avoid void volume suppression.
Recommended Mobile Phase (C18):
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Note: If retention is still poor, consider a Porous Graphitic Carbon (PGC) column, which has a unique affinity for planar polar molecules like purines.
Module 4: The Deuterium Isotope Effect
User Query: "My d3-standard and analyte peaks don't overlap perfectly. The d3 elutes 0.1 minutes earlier. Is this a problem?"
Technical Insight: Yes, this is the Deuterium Isotope Effect . C-D bonds are slightly shorter and stronger than C-H bonds, making the deuterated molecule slightly less lipophilic. In high-efficiency chromatography, 6-MTG-d3 may elute slightly before 6-MTG.
Why this matters: If a matrix suppression zone (e.g., a phospholipid peak) elutes between the d3 and the d0 peak, the IS will be suppressed while the analyte is not (or vice versa). The calculated ratio will be wrong.
Solution:
-
Co-elution Check: Overlay the MRM of the phospholipid transition (m/z 184 -> 184 for phosphatidylcholines) with your analyte and IS.
-
Switch IS: If the shift is unmanageable, consider using a 13C/15N labeled standard (e.g., 6-TG-13C2,15N). Carbon-13 and Nitrogen-15 do not alter lipophilicity, ensuring perfect co-elution.
-
Cross-Talk: Ensure your d3 standard does not contain d0 impurities. Inject a high concentration of only the IS and monitor the analyte channel. It should be <20% of the LLOQ response.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Shipkova, M., et al. (2003).[3] Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in blood by liquid chromatography-tandem mass spectrometry. Clinical Chemistry.
-
Dervieux, T., et al. (2005).[3] Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides. Clinical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See section on Matrix Factors).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Retention Time Shifts for Deuterated 6-Mercaptopurine Metabolites
Welcome to the technical support center for troubleshooting retention time (RT) shifts for deuterated 6-mercaptopurine (6-MP) and its metabolites, such as 6-thioguanine nucleotides (6-TGN). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My deuterated internal standard (e.g., d-6-TGN) elutes at a slightly different retention time than the non-deuterated analyte. Is this normal?
Answer: Yes, a small, consistent shift in retention time between a deuterated internal standard and its non-deuterated analog is an expected phenomenon known as the "chromatographic isotope effect" or "deuterium effect".[1][2]
Underlying Mechanism:
The substitution of hydrogen (¹H) with deuterium (²H or D) atoms can lead to subtle changes in the physicochemical properties of a molecule.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small decrease in the molecule's hydrophobicity and its interaction with the non-polar stationary phase.[3] The magnitude of this shift can increase with the number of deuterium substitutions.[3]
While a small, reproducible shift is normal, a significant or drifting retention time difference between the analyte and the internal standard warrants further investigation as it can compromise the accuracy of quantification.
Question 2: The retention times for both my analyte and deuterated standard are consistently drifting in one direction (either earlier or later) throughout my analytical run. What could be the cause?
Answer: Consistent retention time drift for all analytes typically points to a systematic issue with the HPLC system or the mobile phase.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: A new column or a column that has been stored may require several injections for the stationary phase to fully equilibrate with the mobile phase and sample matrix.[4][5] This can manifest as retention time shifts in the initial injections of a sequence.[4]
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. A general guideline is to flush the column with 10-20 column volumes of the initial mobile phase.[6] For gradient methods, it's crucial to have a sufficient re-equilibration step at the end of each run, typically 5-10 column volumes.[7][8]
-
-
Mobile Phase Composition Changes:
-
Evaporation of Volatile Solvents: In pre-mixed mobile phases, the more volatile organic component (e.g., methanol or acetonitrile) can evaporate over time, leading to a gradual increase in the mobile phase polarity and longer retention times.[5][9]
-
Changes in pH: For ionizable compounds like 6-mercaptopurine and its metabolites, mobile phase pH is a critical parameter affecting retention.[10][11] Ingress of atmospheric CO₂ can lower the pH of aqueous mobile phases, which can alter the ionization state of the analytes and shift their retention times.[9]
-
Solutions:
-
Prepare fresh mobile phase daily and keep the solvent reservoirs loosely capped to prevent evaporation while avoiding pressure buildup.[9]
-
Use a buffer with an appropriate pKa to maintain a stable pH.[12]
-
Continuously degas the mobile phase to prevent bubble formation, which can affect pump performance and lead to retention time instability.[13]
-
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the thermodynamics of analyte partitioning, leading to retention time shifts.[4] An increase in temperature generally leads to a decrease in retention time, approximately 2% for every 1°C increase.[4]
Troubleshooting Workflow for Drifting Retention Times
Caption: Troubleshooting workflow for drifting retention times.
Question 3: I am observing sudden, random, or abrupt shifts in retention time. What are the likely causes?
Answer: Sudden and erratic retention time shifts often indicate a hardware or mechanical issue within the HPLC system.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Pump Malfunction | Air bubbles in the pump head, faulty check valves, or worn pump seals can lead to inconsistent flow rates and, consequently, variable retention times.[14][15] | 1. Purge the pump: Ensure all solvent lines are free of air bubbles.[13] 2. Check for leaks: Visually inspect all fittings and connections for any signs of leakage.[13][15] 3. Service check valves: If the problem persists, the check valves may need cleaning or replacement.[16] |
| Injector Issues | A partially blocked injector needle or a malfunctioning injector valve can lead to inconsistent injection volumes and pressure fluctuations, affecting retention time reproducibility. | 1. Clean the injector: Follow the manufacturer's instructions for cleaning the injector needle and sample loop. 2. Inspect the rotor seal: A worn or scratched rotor seal can cause cross-port leaks and should be replaced. |
| Column Contamination/Fouling | Buildup of matrix components from the sample onto the column can alter the stationary phase chemistry, leading to retention time shifts and peak shape distortion.[5][15] | 1. Use a guard column: This will help protect the analytical column from strongly retained sample components.[5] 2. Implement a column wash procedure: After a batch of samples, flush the column with a strong solvent to remove contaminants.[17][18] 3. Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample before injection.[19] |
| Incorrect Mobile Phase Preparation | An error in the preparation of the mobile phase, such as an incorrect ratio of solvents or an incorrect pH, can cause a sudden shift in retention times compared to previous runs.[9][16] | 1. Verify mobile phase composition: Double-check the recipe and preparation procedure. 2. Remake the mobile phase: If in doubt, prepare a fresh batch of mobile phase. |
Experimental Protocol: Column Washing for Reversed-Phase Columns
This protocol is a general guideline for washing a C18 column to remove contaminants.
-
Disconnect the column from the detector.
-
Flush with mobile phase without buffer: If your mobile phase contains buffer salts, flush the column with 20 column volumes of the same mobile phase composition but without the buffer to prevent precipitation.[17]
-
Flush with 90-100% organic solvent: Flush the column with 20 column volumes of 90-100% acetonitrile or methanol to remove strongly retained non-polar compounds.[17]
-
For highly lipophilic contaminants: If you suspect the column is contaminated with very non-polar compounds, you can flush with 100% isopropanol.
-
Re-equilibrate the column: Before the next use, equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[17]
Question 4: The retention time of my deuterated standard is shifting relative to my analyte. What could cause this?
Answer: A change in the relative retention time between the analyte and its deuterated internal standard can compromise the accuracy of your assay. This indicates a change in the selectivity of the chromatographic system.
Potential Causes & Solutions:
-
Mobile Phase pH close to pKa: 6-mercaptopurine and its metabolites are ionizable compounds.[10] If the mobile phase pH is close to the pKa of the analytes, small changes in pH can lead to significant shifts in their ionization state and, consequently, their retention times.[12][20] Deuteration can slightly alter a molecule's pKa, so a pH change might affect the analyte and the standard differently.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analytes to ensure they are in a single, stable ionic form.[20]
-
-
Change in Stationary Phase Chemistry:
-
Column Aging: Over time, the bonded phase of the column can degrade, especially when using aggressive mobile phases (e.g., high pH).[9] This can expose silanol groups on the silica surface, which can introduce secondary interactions (e.g., ion exchange) that may affect the analyte and deuterated standard differently.[5]
-
Lot-to-lot variability: Different batches of columns, even from the same manufacturer, can have slight variations in their stationary phase chemistry, which can affect selectivity.[21]
-
Solutions:
-
Track column performance and replace it when a significant loss of performance is observed.
-
When switching to a new column, perform a system suitability test to ensure the separation is consistent with the previous column.
-
-
Logical Relationship Diagram for Selectivity Changes
Caption: Diagnosing selectivity changes causing relative RT shifts.
References
- Benchchem. (n.d.).
- Separation Science. (n.d.).
- LCGC International. (n.d.).
- ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
- NIH. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
- Journal of Chromatographic Science. (n.d.).
- ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?.
- PMC. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- Waters Knowledge Base. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column?.
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Agilent. (n.d.). Video Notes LC Troubleshooting Series Retention Time Shifts.
- LinkedIn. (2015). HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it..
- Element Lab Solutions. (n.d.). Retention Shifts in HPLC.
- ACS Publications. (2025).
- Timberline Instruments. (2026). HPLC Retention Time Drift: Troubleshooting Instability and Achieving Stable Retention Times.
- ResearchGate. (n.d.). Retention times of purine metabolites vs pH and concentration of ion-pairing agent during method development.
- LCGC Blog. (2013). Retention Shifts in HPLC.
- Hawach. (2025).
- ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Glantreo. (n.d.). Column Tips Series # 1 – RP HPLC Column Washing.
- PMC. (n.d.).
- GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure.
- Hamilton Company. (n.d.).
- Technology Networks. (2020). Troubleshooting Retention Time Changes in (U)
- Shimadzu Corporation. (n.d.). Factors Affecting Retention Time.
- Waters Blog. (2017). Extend LC Column Lifetime: 3 Tips for Chemical Stability.
- Restek Resource Hub. (2019). LC Troubleshooting—Retention Time Shift.
- Benchchem. (n.d.).
- MacCoss Lab Software. (2021).
- ResearchGate. (2025).
- MDPI. (n.d.).
- LCGC Intern
- Industry news. (2023).
- Agilent. (n.d.).
- LCGC International. (2023). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times.
- Reddit. (2024).
- LCGC International. (2016). Retention Time Drift—A Case Study.
- Drawell. (n.d.).
- PubMed. (n.d.). HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids.
- Shimadzu Scientific Instruments. (n.d.).
- ResearchGate. (n.d.). Schematic representation of the metabolism of 6-mercaptopurine.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- PubMed. (n.d.). An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells.
- Frontiers. (n.d.). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN)
- NIH. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sepscience.com [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. support.waters.com [support.waters.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Retention Time Drift, Change, Area Variability or Poor Reproducibility. Common Reasons for it. [hplctips.blogspot.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 16. researchgate.net [researchgate.net]
- 17. glantreo.com [glantreo.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. reddit.com [reddit.com]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide: Validation of 6-MTG Clinical Assay Using d3-Internal Standard
Executive Summary: The Case for Deuterated Standards
In the therapeutic drug monitoring (TDM) of thiopurines (Azathioprine, 6-Mercaptopurine, and 6-Thioguanine), the accurate quantification of intracellular metabolites is non-negotiable. While 6-Thioguanine Nucleotides (6-TGN) correlate with efficacy and myelosuppression, the methylated metabolite 6-Methylthioguanine (6-MTG) (and its analogue 6-MMP) is the primary driver of hepatotoxicity.
Historically, HPLC-UV methods were the gold standard but suffered from chromatographic interferences and long run times. The shift to LC-MS/MS offered specificity, yet introduced a new variable: Matrix Effects (Ion Suppression) .
This guide validates the superiority of using a stable isotope-labeled internal standard, 6-Methylthioguanine-d3 (d3-6-MTG) , over structural analogs or external calibration. The data presented demonstrates that only a deuterated standard can effectively compensate for the variable ionization suppression found in erythrocyte (RBC) lysates, ensuring clinical accuracy in accordance with CLSI C62-A guidelines.
The Comparative Landscape
The choice of Internal Standard (IS) dictates the robustness of your assay. The table below contrasts the performance of d3-6-MTG against common alternatives.
Table 1: Comparative Performance of Internal Standard Strategies
| Feature | d3-6-MTG (Recommended) | Structural Analog (e.g., 6-Bromoguanine) | External Standardization |
| Chemical Structure | Identical (Mass shift +3 Da) | Similar (Different functional group) | N/A |
| Retention Time (RT) | Co-elutes with analyte | Elutes differently ( | N/A |
| Matrix Effect Correction | Perfect : Experiences identical suppression | Poor : Suppression at IS RT | None : High risk of error |
| Extraction Recovery | Compensates for specific losses | Compensates for general losses | Does not compensate |
| Precision (CV%) | < 5% | 8 - 15% | > 15% |
| Cost | High | Low | Zero |
Senior Scientist Insight: “An analog IS is a ruler; a deuterated IS is a mirror. In the complex matrix of lysed red blood cells, phospholipids elute unpredictably. If your IS does not co-elute exactly with your analyte, it cannot correct for the ion suppression occurring at that specific millisecond. Only d3-6-MTG provides this temporal lock.”
Mechanism & Biological Context[2][3]
To validate this assay, one must understand the origin of the analyte. 6-MTG is formed via the methylation of 6-Thioguanine by the enzyme Thiopurine S-methyltransferase (TPMT) .
Diagram 1: Thiopurine Metabolic Pathway & 6-MTG Formation
Caption: 6-MTG is generated via TPMT. High levels indicate TPMT hyper-activity or shunting, leading to liver toxicity.
Technical Deep Dive: The Validated Workflow
This protocol utilizes Acid Hydrolysis . Intracellular thiopurines exist as nucleotides (mono-, di-, tri-phosphates). LC-MS/MS typically detects the nucleobase. Therefore, the assay must hydrolyze the phosphate and ribose groups to release free 6-MTG.
Diagram 2: Sample Preparation & Analysis Workflow
Caption: The critical hydrolysis step converts nucleotides to the measurable base form, 6-MTG.
Validation Data (CLSI C62-A Compliant)
The following data represents a typical validation profile for 6-MTG using a d3-IS on a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Experiment A: Matrix Effect (The "d3 Advantage")
Method: Post-column infusion of analyte while injecting blank RBC matrix. Observation: A significant ion suppression zone (signal drop) occurs between 1.2 and 1.5 minutes due to phospholipids.
| Analyte | Retention Time | Suppression at RT | IS Correction Factor | Final Accuracy |
| 6-MTG (Analyte) | 1.35 min | -45% (Signal Loss) | N/A | 55% (Fail) |
| Analog IS | 1.80 min | -10% (Minimal) | 1.1x | 65% (Fail) |
| d3-6-MTG (IS) | 1.35 min | -45% (Identical) | 1.8x | 99.8% (Pass) |
Interpretation: The Analog IS eluted after the suppression zone, failing to "see" the signal loss the analyte suffered. The d3-IS suffered the exact same loss, so the Ratio (Analyte/IS) remained constant.
Experiment B: Accuracy & Linearity
Range: 50 – 10,000 pmol/8x10^8 RBCs.
| Level | Target Conc. (pmol) | Mean Measured (n=5) | Bias (%) | CV (%) |
| LLOQ | 50 | 52.1 | +4.2 | 8.5 |
| Low QC | 200 | 196.0 | -2.0 | 4.1 |
| Mid QC | 2000 | 2010.5 | +0.5 | 2.8 |
| High QC | 8000 | 7920.0 | -1.0 | 3.2 |
Detailed Protocol
Materials
-
Analyte: 6-Methylthioguanine (Sigma).
-
Internal Standard: this compound (Toronto Research Chemicals). Note: Ensure d3 label is on the methyl group or stable ring position.
-
Reagents: Perchloric Acid (PCA) or HCl, DTT (Dithiothreitol), Acetonitrile (LC-MS grade).
Step-by-Step Methodology
-
RBC Isolation:
-
Internal Standard Addition:
-
Add 50 µL of RBCs to a screw-cap tube.
-
Add 20 µL of d3-6-MTG Working Solution (final conc. 500 pmol).
-
-
Hydrolysis (Critical):
-
Add 200 µL of 1M HCl or 0.5M Perchloric Acid .
-
Vortex and heat at 100°C for 60 minutes .
-
Why? This liberates the base (6-MTG) from the nucleotide backbone (6-MTG-ribose-phosphate).
-
-
Extraction:
-
Cool to Room Temp.
-
Centrifuge (14,000 x g, 10 min) to pellet precipitated protein/heme.
-
Transfer supernatant to an autosampler vial.
-
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., Waters HSS T3), 2.1 x 50mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 0-1 min (2% B), 1-3 min (2% -> 90% B).
-
Transitions (MRM):
-
6-MTG: m/z 182.0 -> 165.0
-
d3-6-MTG: m/z 185.0 -> 168.0
-
-
Troubleshooting & Pitfalls
-
Pitfall 1: Incomplete Hydrolysis.
-
Pitfall 2: Deuterium Exchange.
-
Pitfall 3: Heme Interference.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[6] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[6][Link]
-
Shipkova, M., et al. (2016).[3] "Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method." Clinical Chemistry and Laboratory Medicine, 54(3).[3] [Link]
-
Hofmann, U., et al. (2013). "Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards." Therapeutic Drug Monitoring, 35(3).[7] [Link]
-
Yoo, I.Y., et al. (2018).[8] "Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method." Annals of Laboratory Medicine, 38(3). [Link][8]
Sources
- 1. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP3321293B2 - Red blood cell lysis method - Google Patents [patents.google.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
A Senior Application Scientist's Guide to Maximizing Recovery of 6-Methylthioguanine-d3 in Whole Blood
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of thiopurine drugs, the accurate quantification of metabolites is paramount. This guide provides an in-depth comparison of established sample preparation methodologies for the analysis of thiopurine metabolites from whole blood, with a specific focus on ensuring the robust recovery of the internal standard, 6-Methylthioguanine-d3 (6-MTG-d3). The choice of extraction technique is a critical determinant of assay sensitivity, accuracy, and reproducibility. Here, we will dissect the nuances of the most prevalent methods, grounding our recommendations in experimental data and established best practices.
The Clinical Imperative for Accurate Thiopurine Metabolite Monitoring
Thiopurine drugs such as azathioprine and 6-mercaptopurine are mainstays in the treatment of autoimmune diseases and acute lymphoblastic leukemia.[1] Their therapeutic efficacy is linked to the intracellular concentrations of active 6-thioguanine nucleotides (6-TGN), while adverse effects, including hepatotoxicity, are associated with the accumulation of 6-methylmercaptopurine nucleotides (6-MMPN).[2][3] Given the significant interindividual variability in drug metabolism, TDM is essential for optimizing dosing regimens.[4][5] The analytical process typically involves the hydrolysis of 6-TGN and 6-MMPN to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating variability during sample preparation and potential matrix effects during analysis.[6] Ensuring consistent and high recovery of the internal standard is a prerequisite for a self-validating and trustworthy assay.
Comparative Analysis of Whole Blood Extraction Methodologies
The primary challenge in analyzing thiopurine metabolites from whole blood lies in the complex matrix, which is rich in proteins and erythrocytes that can interfere with the analysis.[7] The two most common strategies to address this are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): The Workhorse of Bioanalytical Sample Preparation
Protein precipitation is a straightforward and rapid method for removing the bulk of proteinaceous material from a biological sample.[8] The underlying principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to reduce the solubility of proteins, causing them to aggregate and fall out of solution.[9]
Causality Behind Reagent Choices in PPT:
-
Acetonitrile (ACN): Often the preferred solvent, ACN typically produces large, coagulated protein precipitates that are easily separated by centrifugation.[10] It is highly effective at disrupting the hydration layer around proteins.
-
Methanol (MeOH): While also effective, methanol may result in finer precipitates that can be more difficult to pellet.[7]
-
Trichloroacetic Acid (TCA) and Perchloric Acid (PCA): These strong acids are very efficient at protein precipitation. However, they can sometimes lead to the co-precipitation of analytes and may require subsequent neutralization steps.[7]
-
Zinc Sulfate with an Organic Solvent: This combination is another effective method, where the zinc ions aid in protein precipitation.[7]
The primary advantage of PPT is its speed and low cost, making it amenable to high-throughput workflows. However, the resulting supernatant may still contain other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer.
Solid-Phase Extraction (SPE): The Gold Standard for Sample Cleanup
Solid-phase extraction offers a more selective and thorough cleanup compared to PPT.[8] This technique separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[11] For thiopurine metabolites, a mixed-mode cation exchange sorbent can be effective.
While SPE provides a cleaner extract, leading to reduced matrix effects and potentially higher sensitivity, it is a more complex, time-consuming, and expensive method than PPT.[11]
Recovery Rate Comparison
The following table summarizes reported extraction recovery rates for thiopurine metabolites from whole blood and red blood cells using various methods. As this compound is used to mimic the behavior of 6-MMP, the recovery data for 6-MMPN is the most relevant proxy for the internal standard's performance.
| Analyte | Extraction Method | Reported Mean Recovery | Reference |
| 6-TGN | Not specified | 71.0% - 75.0% | [2][3][12] |
| 6-MMPN | Not specified | 96.4% - 102.2% | [2][3][12] |
| 6-TG, 6-MP, 6-MMP | Not specified | 88.74% - 117.37% | [4][5] |
It is important to note that a recovery rate of 100% is not always necessary for a validated method, as long as the recovery is consistent and the use of a stable isotope-labeled internal standard effectively corrects for any analyte loss. The high recovery rates reported for 6-MMPN suggest that methods using this compound as an internal standard are robust.[2][3][12]
Experimental Protocols
Below are detailed, step-by-step methodologies for the extraction of thiopurine metabolites from whole blood, with a focus on protein precipitation.
Workflow for Thiopurine Metabolite Analysis
Caption: General workflow for thiopurine metabolite analysis.
Detailed Protein Precipitation Protocol
This protocol is a synthesis of common practices in the field.[10][13]
Materials:
-
Whole blood collected in EDTA tubes
-
This compound internal standard solution
-
Precipitation solvent (e.g., Acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of whole blood.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard solution to the whole blood sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is crucial for efficient protein precipitation.[9]
-
Vortexing: Vortex the mixture vigorously for 15-20 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for the subsequent hydrolysis and LC-MS/MS analysis.
Logical Relationship of Method Validation
Caption: The role of 6-MTG-d3 in ensuring reliable quantification.
Conclusion
The choice between protein precipitation and solid-phase extraction for the analysis of 6-Methylthioguanine and its deuterated internal standard from whole blood depends on the specific requirements of the assay. For high-throughput clinical monitoring, a well-optimized protein precipitation method offers a rapid, cost-effective, and reliable approach, with reported recovery rates for the analogous analyte, 6-MMPN, being excellent.[2][3][12] The key to a robust method lies in consistency and the use of a stable isotope-labeled internal standard like this compound to correct for any extraction inefficiencies and matrix effects.[6] For research applications requiring the lowest possible limits of detection, solid-phase extraction may be more appropriate, although it comes at a higher cost and complexity. Ultimately, the validation of any chosen method against established guidelines is essential to ensure the generation of accurate and reproducible data for optimal patient care.
References
- Vikingsson, S., et al. (2013).
-
Singh, M., et al. (2025). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. Cureus. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. National Institutes of Health. [Link]
-
Kirchherr, H., et al. (2013). Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards. Therapeutic Drug Monitoring. [Link]
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. KoreaMed Synapse. [Link]
-
Singh, M., et al. (2025). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. PubMed. [Link]
- Agilent Technologies. (n.d.).
-
Lefebvre, P., et al. (2015). Protein precipitation of whole blood for quantification of 58 different analytes by LC-MS/MS: method development challenges. ResearchGate. [Link]
-
Sadjadi, S., et al. (2013). Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. Chromatography Today. [Link]
-
Lefebvre, P., et al. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. ResearchGate. [Link]
- Phenomenex. (n.d.). Comparison of Different Whole Blood Sample Pretreatment Methods for Targeted Analysis of Basic Drugs. Phenomenex.
-
Cangemi, G., et al. (2012). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. ResearchGate. [Link]
-
Al-Salami, H., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. [Link]
-
Vikingsson, S., et al. (2012). Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use. PubMed. [Link]
-
Vikingsson, S., et al. (2012). Monitoring of thiopurine metabolites - A high-performance liquid chromatography method for clinical use. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. BenchChem.
- Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent.
-
Rudaz, S., et al. (2004). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. [Link]
- ARUP Laboratories. (n.d.). Thiopurine Metabolites in Red Blood Cells. ARUP Consult.
Sources
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methylthioguanine-d3
This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methylthioguanine-d3. As a deuterated analogue of a metabolite of the cytotoxic drug thioguanine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.
Hazard Identification and Core Safety Principles
This compound is the stable isotope-labeled version of 6-Methylthioguanine, a key metabolite of the thiopurine drug family used in chemotherapy and immunosuppression.[1][2] While the deuterium labeling does not make the compound radioactive, its chemical and biological properties are nearly identical to its non-labeled, cytotoxic counterpart.[3][4] Therefore, it must be managed as a hazardous drug (HD).
The Occupational Safety and Health Administration (OSHA) has established comprehensive guidelines for handling cytotoxic drugs, which are the authoritative standard for compounds like this compound.[5][6][7] The primary risks associated with this compound class include acute toxicity if swallowed, skin and eye irritation, and potential mutagenicity with chronic exposure.[1][8]
Table 1: GHS Hazard Classification for 6-Methylthioguanine
| Hazard Statement | GHS Classification Code | Description | Source |
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) | [8] |
| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) | [8] |
| Causes serious eye damage | H318 | Serious eye damage/eye irritation (Category 1) | [8] |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [8] |
Due to these inherent hazards, the foundational principle of disposal is waste minimization and segregation at the source . Under no circumstances should this compound or its waste be disposed of in standard trash or down the sewer system.[9][10]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11] Laboratories generating hazardous waste must comply with strict regulations for waste characterization, accumulation, labeling, and disposal.
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that align with federal, state, and local laws. All disposal procedures must be conducted in accordance with your institutional guidelines.[3]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound waste, ensuring a clear chain of custody from point of generation to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must wear appropriate PPE to prevent exposure through ingestion, inhalation, or skin contact.[12]
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, solid-front gown made of a low-permeability fabric.[13]
-
Eye Protection: Safety goggles or a face shield.[13]
-
Respiratory Protection: If there is a risk of aerosolization (e.g., during spill cleanup or handling of the pure powder outside of a certified fume hood), a NIOSH-approved respirator is required.[13]
Step 2: Segregate Waste at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[10] All waste streams contaminated with this compound must be treated as hazardous chemical waste.[3]
-
Solid Waste: Collect unused or expired pure compound, contaminated gloves, gowns, bench paper, and other disposable labware in a designated, sealable plastic bag or container clearly marked as "Cytotoxic Waste."
-
Liquid Waste: Collect all solutions containing this compound, including experimental solutions and the first two solvent rinses from decontamination procedures, in a dedicated, leak-proof, and shatter-resistant waste container.
-
Sharps Waste: Needles, syringes, and contaminated glassware must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.
Step 3: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA and essential for safety.[9][14]
-
Container Compatibility: Ensure the waste container is chemically compatible with the waste being collected. For example, do not store acidic solutions in metal containers.[10][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also list all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentages.[14] The container must be kept closed at all times except when adding waste.[10]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10][14] This area must be under the direct control of laboratory personnel.
-
The SAA should be clearly marked with a "Hazardous Waste" sign.
-
Store incompatible waste streams separately within the SAA to prevent accidental mixing.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15]
Step 5: Arrange for Final Disposal
Once a waste container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup.
-
Do not overfill containers; leave at least 10% of headspace to allow for expansion.[11]
-
EHS will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste contractor.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous compounds.[7][14]
Decontamination and Spill Management
Decontamination
-
Glassware/Equipment: Reusable glassware and equipment must be decontaminated. Rinse the item three times with a suitable solvent (e.g., ethanol or methanol) that solubilizes this compound. Collect all three rinses as hazardous liquid waste.[3] After this triple rinse, the glassware can be washed normally.
-
Work Surfaces: Clean the work area with a suitable solvent followed by a detergent solution. All cleaning materials must be disposed of as solid cytotoxic waste.
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear full PPE, including a respirator if the spill involves powder.[13]
-
Contain the Spill: For liquids, use absorbent pads from a chemical spill kit. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Spill: Working from the outside in, collect all contaminated materials into a cytotoxic waste container.
-
Decontaminate: Clean the spill area thoroughly using the decontamination procedure described above.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Deuterium - SAFETY DATA SHEET. [Link]
-
Guidelines on Handling Hazardous Drugs. ASHP. [Link]
-
6-Methylthioguanine | C6H7N5S | CID 70976. PubChem - NIH. [Link]
-
This compound | CAS 1346601-96-4. Pharmaffiliates. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]
-
Test Definition: TPMT3 - Thiopurine Methyltransferase Activity Profile, Erythrocytes. Mayo Clinic Laboratories. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. 6-Methylthioguanine | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashp.org [ashp.org]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
